2,3,4,9-tetrahydro-1H-carbazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,8,13-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPGJLUCUMWXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468749 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14384-34-0 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14384-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-3-ol: Properties, Synthesis, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the basic properties of 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs, including the parent compound 2,3,4,9-tetrahydro-1H-carbazole and its isomers, to infer its characteristics. All data presented for the target compound should be considered estimates pending experimental verification.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in Table 1. For comparative purposes, data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, is also included.
| Property | This compound (Inferred/Calculated) | 2,3,4,9-Tetrahydro-1H-carbazole (Experimental) |
| CAS Number | 14384-34-0 | 942-01-8[1] |
| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₃N[1] |
| Molecular Weight | 187.24 g/mol | 171.24 g/mol [1] |
| Melting Point | Not available | 118-120 °C |
| Boiling Point | Not available | 325-330 °C |
| Solubility | Expected to be sparingly soluble in water, with increased solubility in organic solvents like methanol, ethanol, and DMSO. | Insoluble in water; Soluble in methanol. |
| Appearance | Expected to be a crystalline solid. | Beige crystalline powder. |
Synthesis and Experimental Protocols
Inferred Synthesis of this compound
The proposed synthetic pathway involves two main stages: the Fischer indole synthesis to create the tetrahydrocarbazole core, followed by functional group manipulations to yield the desired 3-hydroxy derivative.
Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole (Parent Compound)
A well-established method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[3][4]
-
Reactants: Phenylhydrazine and cyclohexanone.
-
Catalyst/Solvent: Typically an acid catalyst such as glacial acetic acid[3] or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)].[4]
-
General Procedure (using acetic acid):
-
A mixture of cyclohexanone and glacial acetic acid is heated.
-
Phenylhydrazine is added dropwise to the heated mixture.
-
The reaction mixture is refluxed for a short period (e.g., 30 minutes).
-
The mixture is then poured into ice-cold water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like methanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[3]
-
Step 2: Oxidation to 2,3,4,9-Tetrahydro-1H-carbazol-3-one (Hypothetical)
This step is a necessary precursor to the final reduction. While a specific protocol for the 3-oxo derivative is not detailed in the provided results, allylic oxidation methods could be employed.
Step 3: Reduction to this compound
Based on the synthesis of the isomeric 2,3,4,9-tetrahydro-1H-carbazol-1-ol, the following protocol is proposed.[2]
-
Reactant: 2,3,4,9-tetrahydro-1H-carbazol-3-one.
-
Reducing Agent: Sodium borohydride (NaBH₄).
-
Solvent System: A mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
General Procedure:
-
An oven-dried Schlenk tube is charged with 2,3,4,9-tetrahydro-1H-carbazol-3-one under an inert atmosphere (e.g., dry N₂).
-
The ketone is dissolved in a mixture of dry THF and dry MeOH.
-
Sodium borohydride is added portion-wise to the solution at room temperature (approximately 20 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvents are removed under reduced pressure.
-
The residue is worked up by adding distilled water and extracting with a suitable organic solvent like dichloromethane (DCM).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the racemic this compound.[2]
-
Spectroscopic Characterization (Anticipated)
While specific spectral data for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from related compounds. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, which could be obtained upon request.[5]
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a broad singlet for the N-H proton of the indole, a signal for the hydroxyl proton, and a series of multiplets for the aliphatic protons on the cyclohexanol ring.
-
¹³C NMR: The spectrum should display signals for the aromatic carbons, with those bonded to the nitrogen atom being deshielded, and signals for the aliphatic carbons of the cyclohexanol ring. The carbon bearing the hydroxyl group would be shifted downfield compared to the other aliphatic carbons.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the indole ring (around 3400 cm⁻¹), O-H stretching of the alcohol (a broad band around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.24. Fragmentation patterns would likely involve the loss of water and fragmentation of the cyclohexanol ring.
Biological Activities and Potential Signaling Pathways
The carbazole nucleus is a well-known pharmacophore present in numerous biologically active compounds.[6] Derivatives of tetrahydrocarbazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][6]
The introduction of an oxygenated substituent, such as a hydroxyl group, has been noted to potentially increase the biological activity of carbazole derivatives.[3] While the specific biological targets of this compound have not been elucidated, its structural similarity to other bioactive carbazoles suggests several potential areas for investigation.
Potential Therapeutic Applications:
-
Anticancer Activity: Many carbazole alkaloids and their synthetic derivatives have demonstrated anticancer properties, often through mechanisms involving DNA intercalation or the inhibition of topoisomerase enzymes.[3]
-
Neuroprotective and Cholinesterase Inhibition: Certain tetrahydrocarbazole derivatives have been investigated as selective inhibitors of acetylcholinesterase or butyrylcholinesterase, which are key targets in the management of Alzheimer's disease.
-
Antimicrobial and Antiviral Activity: The carbazole scaffold is present in compounds with documented antimicrobial and antiviral effects.
Given the potential for anticancer activity, a generalized signaling pathway that is often modulated by carbazole derivatives is the apoptosis pathway.
Conclusion
This compound represents a promising scaffold for further investigation in drug discovery. While direct experimental data is currently sparse, its synthesis is feasible through established chemical transformations. Based on the known bioactivities of related carbazole compounds, this molecule warrants further exploration for its potential anticancer, neuroprotective, and antimicrobial properties. The information provided in this guide serves as a foundational resource to stimulate and direct future research into this intriguing compound.
References
- 1. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 2. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 14384-34-0|this compound|BLD Pharm [bldpharm.com]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
The Discovery and Isolation of Hydroxylated Tetrahydrocarbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylated tetrahydrocarbazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. These molecules, characterized by a tetrahydrocarbazole core bearing one or more hydroxyl groups, are structurally related to a variety of natural products and synthetic compounds with diverse biological activities. Their rigid, tricyclic framework makes them attractive scaffolds for the design of targeted therapeutics.
The position and number of hydroxyl groups on the tetrahydrocarbazole skeleton are crucial for their pharmacological effects, influencing their binding affinity to biological targets and their pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of hydroxylated tetrahydrocarbazoles, with a focus on their potential as kinase inhibitors in cancer therapy.
Synthetic Methodologies
The synthesis of hydroxylated tetrahydrocarbazoles often involves multi-step sequences, with the Fischer indole synthesis being a cornerstone in the construction of the core carbazole ring system. Other modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to create these complex molecules.
General Experimental Workflow for Synthesis and Isolation
The synthesis and isolation of hydroxylated tetrahydrocarbazoles typically follow a general workflow, starting from commercially available precursors and culminating in the purification of the final product.
Caption: General workflow for the synthesis and isolation of hydroxylated tetrahydrocarbazoles.
Detailed Experimental Protocols
1. Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis
This protocol describes a classic method for preparing the unsubstituted tetrahydrocarbazole core, which can be subsequently hydroxylated or synthesized from hydroxylated precursors.
-
Reaction: A mixture of cyclohexanone (1 mole) and glacial acetic acid (6 moles) is heated to reflux with stirring in a three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.[1] Phenylhydrazine (1 mole) is then added dropwise over one hour.[1]
-
Work-up: The reaction mixture is refluxed for an additional hour, then poured into a beaker and stirred until it solidifies.[1] After cooling, the solid is collected by suction filtration and washed with water and then 75% ethanol.[1]
-
Purification: The crude product is air-dried and then recrystallized from methanol to yield pure 1,2,3,4-tetrahydrocarbazole.[1]
2. Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole
This modern approach offers an alternative to the classical Fischer indole synthesis.
-
Reaction: A mixture of cyclohexanone (60 mmol), o-iodoaniline (20 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (60 mmol) in N,N-dimethylformamide (DMF) (60 mL) is placed in a two-necked flask.[2] The mixture is degassed, and palladium acetate (Pd(OAc)2) (0.1 mmol) is added.[2] The reaction is then heated at 105°C for 3 hours.[2]
-
Work-up: After cooling, the reaction mixture is partitioned between isopropyl acetate and water. The organic layer is separated, washed with brine, and concentrated under vacuum.[2]
-
Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and heptane (1:6) as the eluent to give 1,2,3,4-tetrahydrocarbazole.[2]
3. Synthesis of 6-Nitro, 8-Methoxy-1,2,3,4-tetrahydrocarbazole
This protocol illustrates the synthesis of a substituted tetrahydrocarbazole using microwave irradiation.
-
Reaction: 2-methoxy-4-nitro-phenylhydrazine is reacted with cyclohexanone in the presence of acetic acid under microwave irradiation at 100 W and 140°C.[3]
-
Yield: This method is reported to produce the desired product in 80% yield.[3]
4. General Procedure for the Purification of Tetrahydrocarbazole Derivatives by Column Chromatography
Column chromatography is a standard technique for the purification of hydroxylated tetrahydrocarbazoles from reaction mixtures.
-
Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used as the stationary phase.[4][5]
-
Eluent System: A gradient of solvents with increasing polarity is typically employed. A common starting point is a non-polar solvent like hexane or petroleum ether, with a gradual increase in the proportion of a more polar solvent such as ethyl acetate.[2][6] For more polar compounds, methanol may be added to the eluent system.[6]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.[4] Fractions with the same single spot are combined and the solvent is evaporated to yield the purified compound.[4]
Biological Activity and Quantitative Data
Hydroxylated tetrahydrocarbazoles have shown promising activity as inhibitors of various protein kinases, many of which are implicated in cancer progression. Their ability to target key signaling pathways makes them attractive candidates for further drug development.
Kinase Inhibitory and Anticancer Activity
The following table summarizes the reported IC50 values for a selection of hydroxylated and other substituted carbazole derivatives against various cancer cell lines and protein kinases. This data highlights the potential of these compounds as anticancer agents.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Tetrahydrocarbazole-linked triazole derivative | HCT-116 (Colon Cancer) | Strong cytotoxicity | [7] |
| Tetrahydrocarbazole-linked triazole derivative | SW620 (Colon Cancer) | Strong cytotoxicity | [7] |
| 3-Nitro substituted phenyl derivative of carbazole | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | [7] |
| 3-Nitro substituted phenyl derivative of carbazole | HeLa (Cervical Cancer) | 4.49 ± 0.32 | [7] |
| 3-Nitro substituted phenyl derivative of carbazole | DU-145 (Prostate Cancer) | 10.38 ± 0.42 | [7] |
| Ortho-methyl substituted phenyl derivative of carbazole | MCF-7 (Breast Cancer) | 7.32 ± 0.62 | [7] |
| Ortho-methyl substituted phenyl derivative of carbazole | HeLa (Cervical Cancer) | 6.87 ± 0.33 | [7] |
| Ortho-methyl substituted phenyl derivative of carbazole | DU-145 (Prostate Cancer) | 15.40 ± 0.60 | [7] |
| BLU-945 (hydroxylated derivative precursor) | EGFR L858R/T790M | 0.0004 | [8] |
| BLU-945 (hydroxylated derivative precursor) | EGFR L858R/T790M/C797S | 0.0005 | [8] |
| Brigatinib | EGFR Del19/T790M/C797S | 0.0672 | [8] |
| Tolmetin derivative with dihydroxyphenyl group | VEGFR-2 | 0.20 | [7] |
| Thiazolidine-2,4-dione derivative | VEGFR-2 | 0.081 | [7] |
| Pyrrolo[3,2-d]pyrimidine-based derivative | EGFR WT | 0.0301 | [9] |
| Pyrrolo[3,2-d]pyrimidine-based derivative | EGFR T790M | 0.0128 | [9] |
Signaling Pathways
The anticancer effects of many hydroxylated tetrahydrocarbazoles are attributed to their ability to inhibit protein kinases that are key components of oncogenic signaling pathways. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][10] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[8]
Caption: Inhibition of the EGFR signaling pathway by hydroxylated tetrahydrocarbazoles.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibition of this pathway can starve tumors of their blood supply.
Caption: Inhibition of the VEGFR signaling pathway by hydroxylated tetrahydrocarbazoles.
Conclusion
Hydroxylated tetrahydrocarbazoles represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The ability of these compounds to inhibit key signaling pathways, such as the EGFR and VEGFR cascades, underscores their importance as lead structures in the development of novel targeted cancer therapies. Further research into the synthesis and biological evaluation of novel hydroxylated tetrahydrocarbazole analogues is warranted to fully explore their therapeutic utility.
References
- 1. scispace.com [scispace.com]
- 2. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 2,3,4,9-tetrahydro-1H-carbazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation of 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a heterocyclic compound belonging to the carbazole family. Due to their diverse pharmacological activities, carbazole derivatives are of significant interest in drug discovery and development. This document outlines the synthesis, chemical properties, and known biological activities of the tetrahydrocarbazole scaffold, with a specific focus on the potential of the 3-ol derivative. Detailed experimental protocols and a summary of relevant signaling pathways are also presented to facilitate further research.
Chemical Properties and Synthesis
The core structure of 2,3,4,9-tetrahydro-1H-carbazole consists of a fused ring system containing an indole moiety. The "-3-ol" suffix indicates the presence of a hydroxyl group at the third position of the cyclohexyl ring.
| Property | Value | Source |
| Molecular Formula | C12H13NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| CAS Number | 14384-34-0 | [2] |
| Melting Point | Not available for the 3-ol derivative. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has a melting point of 118-120 °C. | [3] |
| Boiling Point | Not available for the 3-ol derivative. The parent compound has a boiling point of 325-330 °C. | [3] |
| Solubility | The parent compound is insoluble in water and soluble in methanol. | [3] |
Synthesis of the Tetrahydrocarbazole Scaffold
The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core is most commonly achieved through the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.
Experimental Protocol: Fischer Indole Synthesis of 2,3,4,9-tetrahydro-1H-carbazole
This protocol describes the synthesis of the parent tetrahydrocarbazole ring system. The synthesis of the 3-ol derivative would require the use of a 3-hydroxycyclohexanone or subsequent modification of the tetrahydrocarbazol-3-one.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Decolorizing Carbon
-
Ice-cold water
Procedure:
-
A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.
-
Redistilled phenylhydrazine (0.1 mol) is added dropwise over 30 minutes.
-
The mixture is refluxed on a water bath for an additional 30 minutes.
-
The reaction mixture is then poured into ice-cold water with continuous stirring, which results in the separation of a brown-colored solid.
-
The solid is filtered and washed repeatedly with water.
-
The crude product is recrystallized from methanol in the presence of a small amount of decolorizing carbon to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[6]
A greener synthesis approach using 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] ionic liquid as a catalyst in methanol has also been reported, offering high yields and shorter reaction times.[7]
Synthesis of this compound
While a specific protocol for the 3-ol was not found in the initial search, a general method for the synthesis of racemic tetrahydrocarbazol-1-ols has been described, which can be adapted.[8] This involves the reduction of the corresponding tetrahydrocarbazol-1-one. A similar approach starting from 2,3,4,9-tetrahydro-1H-carbazol-3-one would be a viable route to the target compound.
Experimental Protocol: Reduction of Tetrahydrocarbazolone to Tetrahydrocarbazolol (General)
Materials:
-
Tetrahydrocarbazol-3-one
-
Dry Tetrahydrofuran (THF)
-
Dry Methanol (MeOH)
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
An oven-dried Schlenk tube equipped with a magnetic stirring bar is charged with the tetrahydrocarbazol-3-one (1.0 mmol).
-
The tube is evacuated and back-filled with dry nitrogen.
-
Dry THF (4 mL) and dry MeOH (2 mL) are added to dissolve the starting material.
-
Sodium borohydride (1.5 mmol) is added portionwise.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, THF and MeOH are removed under reduced pressure.
-
The residue is mixed with distilled water (20 mL) and extracted with DCM (3 x 50 mL).
-
The combined organic extracts are dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the racemic alcohol.[8]
Biological Activities and Therapeutic Potential
Carbazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[9][10][11] The tetrahydrocarbazole moiety is present in numerous biologically active natural products and synthetic compounds.[4]
Anticancer Activity
Carbazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cancer cell growth and proliferation, such as the MAPK and AKT pathways.[12] Some derivatives induce apoptosis and inhibit DNA synthesis.[6][12] For instance, certain carbazole-based compounds have demonstrated potent anticancer activity against various cancer cell lines, including breast cancer.[13][14] The proposed mechanism for some derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest.[13]
Neuroprotective and Anti-Alzheimer's Activity
Dysfunction of cholinergic neurons is a key aspect of Alzheimer's disease. Consequently, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a focus of drug development. Several 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated as selective AChE or BChE inhibitors.[15][16] Some derivatives have also demonstrated neuroprotective effects.[16] The AKT signaling pathway has been implicated in the anti-Alzheimer's activity of certain carbazole derivatives.[9]
Anti-inflammatory and Antioxidant Activity
Carbazole derivatives have been reported to possess anti-inflammatory and antioxidant properties.[11] The anti-inflammatory mechanism of some carbazoles involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9]
Antimicrobial Activity
Various carbazole derivatives have demonstrated significant antibacterial and antifungal activities.[17] They have shown efficacy against a range of pathogens, including drug-resistant strains.[10][17]
Signaling Pathways
The diverse biological activities of carbazole derivatives are a result of their interaction with multiple cellular signaling pathways. A key pathway implicated in the anticancer effects of some carbazoles is the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway inhibition by carbazole derivatives.
Experimental Workflows
The investigation of novel carbazole derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the investigation of novel carbazole derivatives.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. The established synthetic routes to the tetrahydrocarbazole scaffold provide a solid foundation for the targeted synthesis of this specific derivative. The wide range of biological activities associated with this chemical family, including anticancer, neuroprotective, and anti-inflammatory effects, underscores the importance of further investigation into the pharmacological profile of this compound. The experimental protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | C12H13NO | CID 13662596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14384-34-0|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemcom.com [echemcom.com]
- 12. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. op.niscpr.res.in [op.niscpr.res.in]
- 16. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and plausible synthetic route for 2,3,4,9-tetrahydro-1H-carbazol-3-ol. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information on the tetrahydrocarbazole scaffold and its derivatives to serve as a valuable resource for research and development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a carbazole core structure in which one of the aromatic rings is partially saturated. The presence of a hydroxyl group on the cyclohexene ring introduces a chiral center, leading to stereoisomerism.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 14384-34-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₃NO | [1][2][4] |
| Molecular Weight | 187.24 g/mol | [1][2][4] |
| Canonical SMILES | C1C(C2=C(C3=CC=CC=C3N2)C=C1)O | |
| InChI Key | Not readily available |
The fundamental structure consists of a fused indole and cyclohexanol ring system. The numbering of the carbazole ring system is crucial for identifying substituent positions.
Caption: 2D structure of this compound.
Stereochemistry
The carbon atom at position 3 (C3) is a stereocenter, meaning this compound can exist as a pair of enantiomers: (R)-2,3,4,9-tetrahydro-1H-carbazol-3-ol and (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol. The specific stereochemistry can significantly impact its biological activity and interaction with other chiral molecules.
Caption: Enantiomers of this compound.
Currently, there is a lack of published studies on the stereoselective synthesis or separation of the enantiomers of this compound. Therefore, a synthetic product would likely be a racemic mixture.
Synthesis Protocols
Step 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one
The precursor, 2,3,4,9-tetrahydro-1H-carbazol-3-one, can be synthesized via the Fischer indole synthesis. This classic method involves the reaction of a phenylhydrazine with a cyclic ketone, in this case, 1,3-cyclohexanedione.
Caption: Fischer indole synthesis of the carbazolone precursor.
Experimental Protocol (Hypothetical):
-
Reaction Setup: A mixture of phenylhydrazine and 1,3-cyclohexanedione in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is added, and the mixture is heated to reflux for several hours.
-
Workup and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction to this compound
The resulting 2,3,4,9-tetrahydro-1H-carbazol-3-one can be reduced to the target alcohol using a suitable reducing agent, such as sodium borohydride.
Caption: Reduction of the carbazolone to the target alcohol.
Experimental Protocol (Adapted from a similar synthesis[6]):
-
Reaction Setup: 2,3,4,9-tetrahydro-1H-carbazol-3-one is dissolved in a mixture of methanol and tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the solvents are removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel to yield racemic this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. - NH proton: A broad singlet, typically downfield. - CH-OH proton: A multiplet, with its chemical shift dependent on the solvent and concentration. - Aliphatic protons (CH₂ and CH): A series of multiplets in the upfield region. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 110-140 ppm. - Carbon bearing the hydroxyl group (C-OH): A signal in the range of δ 60-80 ppm. - Aliphatic carbons: Signals in the upfield region. |
| IR Spectroscopy | - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - N-H stretch: A sharp to medium band around 3400 cm⁻¹. - C-H aromatic stretch: Signals just above 3000 cm⁻¹. - C-H aliphatic stretch: Signals just below 3000 cm⁻¹. - C=C aromatic stretch: Bands in the region of 1450-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺): Expected at m/z = 187. - Common fragmentation patterns may include the loss of water (M-18) and fragmentation of the cyclohexene ring. |
Potential Biological Activity and Signaling Pathways
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[7][8][9] The introduction of a hydroxyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its activity or altering its biological targets.[10]
For instance, hydroxylated aromatic compounds are known to often possess antioxidant properties.[11][12] The hydroxyl group can act as a hydrogen donor to scavenge free radicals. Furthermore, the position and stereochemistry of the hydroxyl group can influence the binding affinity to specific biological targets, such as enzymes or receptors.
Caption: Potential impact of hydroxylation on biological activity.
Further research is required to elucidate the specific biological activities and signaling pathways associated with this compound and its individual enantiomers.
Conclusion
This compound is a chiral molecule with potential for further investigation in drug discovery and development. While detailed experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its structure, stereochemistry, and a plausible synthetic strategy based on established chemical principles and related literature. The synthesis of the individual enantiomers and the evaluation of their biological activities represent important next steps in exploring the full potential of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. 14384-34-0|this compound|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound|CAS 14384-34-0|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 6. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant, prooxidant and cytotoxic activity of hydroxylated resveratrol analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,3,4,9-tetrahydro-1H-carbazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on the detailed analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and related derivatives. This information serves as a crucial reference point for the interpretation of spectroscopic data for this compound and for guiding its synthesis and characterization.
Tetrahydrocarbazoles are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products.[1][2] Their diverse pharmacological activities, including antibacterial, antitumor, and protein kinase inhibitory effects, make them a subject of intense research in drug discovery and development.[1][3][4] A thorough understanding of their spectroscopic properties is fundamental for their unambiguous identification, purity assessment, and structural elucidation.
Predicted Spectroscopic Data of this compound
Molecular Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data of 2,3,4,9-tetrahydro-1H-carbazole (Parent Compound)
The following tables summarize the experimental spectroscopic data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole (CAS No: 942-01-8), which provides a baseline for the characterization of its derivatives.
Table 1: ¹H NMR Data of 2,3,4,9-tetrahydro-1H-carbazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.14 | s | 1H | N-H | [5] |
| 7.42 | d | 1H | Ar-H | [5] |
| 7.32 | dd | 1H | Ar-H | [5] |
| 7.15 | dd | 1H | Ar-H | [5] |
| 7.05 | d | 1H | Ar-H | [5] |
| 2.67 | t | 2H | Aliphatic-H | [5] |
| 2.60 | t | 2H | Aliphatic-H | [5] |
| 1.85-1.78 | m | 4H | Aliphatic-H | [5] |
Table 2: ¹³C NMR Data of 2,3,4,9-tetrahydro-1H-carbazole
| Chemical Shift (δ) ppm | Assignment |
| 135.8 | Ar-C |
| 128.9 | Ar-C |
| 123.6 | Ar-C |
| 120.9 | Ar-C |
| 118.2 | Ar-C |
| 111.5 | Ar-C |
| 110.1 | Ar-C |
| 109.8 | Ar-C |
| 23.3 | Aliphatic-C |
| 23.2 | Aliphatic-C |
| 22.9 | Aliphatic-C |
| 21.0 | Aliphatic-C |
Table 3: IR and Mass Spectrometry Data of 2,3,4,9-tetrahydro-1H-carbazole
| Spectroscopic Technique | Key Peaks/Values | Reference |
| IR (KBr, cm⁻¹) | 3397 (N-H stretch), 3049 (Ar C-H stretch), 2927 (Aliphatic C-H stretch), 1645, 1619, 1233, 737 | [5] |
| Mass Spec (ESI) | m/z 172.03 [M+1]⁺ | [5] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of hydroxylated tetrahydrocarbazoles, which can be adapted for this compound.
Synthesis of Hydroxylated Tetrahydrocarbazoles
A common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[6] For a hydroxylated derivative, a suitable hydroxylated cyclohexanone derivative would be used as a starting material.
Caption: General workflow for the Fischer indole synthesis of a hydroxylated tetrahydrocarbazole.
General Procedure:
-
A mixture of the appropriate phenylhydrazine and a hydroxylated cyclohexanone (e.g., 4-hydroxycyclohexanone) in a suitable solvent (e.g., glacial acetic acid) is heated under reflux.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.[6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H and ¹³C NMR Acquisition: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. Standard pulse programs are used for ¹H and ¹³C{¹H} acquisitions.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is mixed with dry KBr powder and pressed into a thin pellet.
-
Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules, typically in positive ion mode.[5]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed.
Biological Context and Signaling Pathways
Tetrahydrocarbazole derivatives have been shown to exhibit a wide range of biological activities. One notable activity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Caption: Proposed mechanism of action of this compound as an acetylcholinesterase inhibitor.
The diagram illustrates how this compound, by inhibiting acetylcholinesterase, could lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a plausible mechanism of action given the known biological activities of the tetrahydrocarbazole scaffold.[5]
Conclusion
The spectroscopic characterization of this compound is essential for its development as a potential therapeutic agent. While direct experimental data is currently scarce, a comprehensive analysis of the parent compound and related derivatives provides a robust framework for predicting and interpreting its spectral features. The experimental protocols outlined in this guide offer a practical approach to its synthesis and characterization. Furthermore, the exploration of its potential biological activities, such as acetylcholinesterase inhibition, highlights the therapeutic promise of this class of molecules. Further research is warranted to isolate or synthesize this compound and fully elucidate its spectroscopic and pharmacological properties.
References
- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. acgpubs.org [acgpubs.org]
- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data for the well-characterized parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and related derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel carbazole-based compounds.
Core Physical and Chemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be inferred from its chemical structure and comparison with related compounds.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2,3,4,9-Tetrahydro-1H-carbazole | 2,3,4,9-Tetrahydro-1H-carbazol-1-ol |
| CAS Number | 14384-34-0 | 942-01-8 | 1592-62-7 |
| Molecular Formula | C₁₂H₁₃NO | C₁₂H₁₃N | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol [1] | 171.24 g/mol [1][2] | 187.24 g/mol [3] |
| Melting Point | Data not available | 118-120 °C | Data not available |
| Boiling Point | Data not available | 325-330 °C | Data not available |
| Solubility | Data not available | Insoluble in water; Soluble in methanol | Data not available |
Spectroscopic Data
Table 2: Summary of Expected and Reported Spectroscopic Data
| Spectroscopic Technique | Expected Data for this compound | Reported Data for 2,3,4,9-Tetrahydro-1H-carbazole |
| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), Aliphatic protons on the cyclohexene ring (δ 1.5-3.0 ppm), a broad singlet for the NH proton (δ ~7.5-8.5 ppm), and a signal for the CH-OH proton. | Aromatic protons (δ 6.9-7.5 ppm), Aliphatic protons (δ 1.8-2.7 ppm), NH proton (δ ~7.7 ppm).[5] |
| ¹³C NMR | Aromatic carbons (δ 110-140 ppm), Aliphatic carbons (δ 20-40 ppm), and a carbon bearing the hydroxyl group (δ ~60-70 ppm). | Aromatic carbons (δ 110.3, 117.7, 118.9, 120.7, 127.7, 135.8 ppm), Aliphatic carbons (δ 23.1, 23.2, 23.3, 23.4 ppm). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), O-H stretching (broad, around 3300 cm⁻¹), C-H aromatic and aliphatic stretching (2800-3100 cm⁻¹), and C=C aromatic stretching (1450-1600 cm⁻¹). | N-H stretching, C-H stretching, C=C stretching. The NIST WebBook provides a gas-phase IR spectrum.[6] |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 187. Fragmentation pattern would likely involve loss of water and fragmentation of the cyclohexene ring. | Molecular ion peak [M]⁺ at m/z 171.[7] |
Experimental Protocols
Synthesis of this compound
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, a plausible synthetic route would involve the reduction of the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one. This approach is analogous to the reported synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol from its corresponding ketone.[3]
Proposed Synthesis Protocol:
-
Dissolution: Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol (MeOH).
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise while stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Characterization Methods
The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
-
Elemental Analysis: To determine the elemental composition.
Biological Activity and Potential Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, the broader family of carbazole and tetrahydrocarbazole derivatives is known for a wide range of pharmacological effects.[8] These compounds are recognized as privileged scaffolds in medicinal chemistry.
Potential areas of biological investigation for this compound include:
-
Anticancer Activity: Many carbazole alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9] The proposed mechanism for some derivatives involves intercalation with DNA.[9]
-
Antimicrobial Activity: The carbazole nucleus is a key pharmacophore in a number of antibacterial and antifungal agents.
-
Anti-inflammatory Activity: Certain carbazole derivatives have shown significant anti-inflammatory properties.
-
Neuroprotective Effects: The carbazole scaffold is present in compounds with neuroprotective activities, and derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[10]
-
Enzyme Inhibition: Recently, tetrahydrocarbazole derivatives have been designed as inhibitors of bacterial efflux pumps like AcrB, suggesting a strategy to combat multidrug resistance.
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a molecule of significant interest for further research and development, given the established biological importance of the carbazole scaffold. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding based on its chemical structure and the properties of closely related compounds. The outlined synthetic and characterization protocols, along with the suggested avenues for biological investigation, offer a solid starting point for researchers aiming to explore the therapeutic potential of this and other novel tetrahydrocarbazole derivatives.
References
- 1. 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | C12H13NO | CID 13662596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 3. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
An In-depth Technical Guide to the Solubility and Stability of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2,3,4,9-tetrahydro-1H-carbazol-3-ol (CAS No: 14384-34-0). Due to the limited availability of specific experimental data for this compound in public literature, this document outlines detailed experimental protocols and data presentation formats to enable researchers to systematically characterize its physicochemical properties. The methodologies described herein are based on established principles of pharmaceutical analysis and regulatory guidelines, particularly those from the International Council for Harmonisation (ICH).
Introduction
This compound is a carbazole derivative of interest in medicinal chemistry and drug discovery. The carbazole scaffold is a key structural motif in many biologically active molecules. A thorough understanding of the solubility and stability of this specific derivative is fundamental for its development as a potential therapeutic agent, impacting formulation design, bioavailability, and shelf-life. This guide presents a systematic approach to generating this critical data.
Solubility Profile Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The presence of both a hydroxyl group and a secondary amine in this compound suggests a degree of polarity that will influence its solubility in aqueous and organic media.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid method to determine the solubility of the compound in a range of common solvents. This helps in selecting appropriate solvents for analysis, purification, and formulation.[1][2]
Experimental Protocol:
-
Sample Preparation: Weigh approximately 10 mg of this compound into separate small test tubes for each solvent.
-
Solvent Addition: Add 1 mL of the selected solvent to each test tube.
-
Agitation: Vigorously shake each tube for 30-60 seconds.
-
Observation: Visually inspect for the complete dissolution of the solid. If not fully dissolved, the sample can be gently warmed.
-
Classification: Classify the solubility based on visual observation as described in the table below.
-
pH Testing: For aqueous solutions, test the pH to determine if the compound is acidic or basic.[3]
Data Presentation:
| Solvent System | Predicted Solubility | Observations (to be recorded) |
| Water | Sparingly Soluble / Slightly Soluble | Note any undissolved particles. |
| 0.1 M HCl | Soluble | Expected to form a soluble salt with the amine group. |
| 0.1 M NaOH | Sparingly Soluble | The hydroxyl group is weakly acidic. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Dichloromethane | Slightly Soluble | Non-polar organic solvent. |
| Hexane | Insoluble | Non-polar organic solvent. |
Logical Workflow for Qualitative Solubility Testing:
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination
For drug development, quantitative solubility data is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[4][5]
Experimental Protocol:
-
Medium Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 as per WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[4]
-
Saturation: Add an excess amount of this compound to flasks containing each buffer and other selected solvents.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand, then filter through a suitable membrane filter (e.g., 0.45 µm) to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Data Presentation:
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| pH 1.2 Buffer | 37 ± 1 | Experimental Value | Experimental Value |
| pH 4.5 Buffer | 37 ± 1 | Experimental Value | Experimental Value |
| pH 6.8 Buffer | 37 ± 1 | Experimental Value | Experimental Value |
| Methanol | 25 ± 1 | Experimental Value | Experimental Value |
| Ethanol | 25 ± 1 | Experimental Value | Experimental Value |
Stability Profile and Forced Degradation Studies
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[7][8]
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing.[9][10] A degradation of 5-20% is typically targeted to ensure that the analytical method can detect and quantify the degradation products.[9]
Experimental Protocols:
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Maintain at room temperature or heat gently (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 70°C) in a stability chamber.
-
At specified time points, dissolve a sample of the stressed solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[9]
-
Analyze the samples by HPLC alongside a dark control.
-
Workflow for Forced Degradation Studies:
Caption: General workflow for forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is essential to separate the intact API from its degradation products. For carbazole derivatives, a reverse-phase HPLC method is typically suitable.[11][12][13]
Data Presentation: Recommended HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5-5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., with 0.1% Formic or Acetic Acid) | Acetonitrile is a common organic modifier. Acid improves peak shape for amine-containing compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Detector (e.g., at 235 nm, 280 nm) | Carbazole systems have strong UV absorbance. Multiple wavelengths should be scanned to find the optimum. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
Data Presentation: Forced Degradation Results Summary
| Stress Condition | Duration | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant |
| 0.1 M HCl, 60°C | 24 h | Experimental Value | Experimental Value | Experimental Value |
| 0.1 M NaOH, 40°C | 24 h | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 h | Experimental Value | Experimental Value | Experimental Value |
| Dry Heat, 70°C | 7 days | Experimental Value | Experimental Value | Experimental Value |
| Photolytic (ICH Q1B) | - | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide provides a structured and detailed approach for determining the solubility and stability of this compound. While specific data for this molecule is not widely published, the experimental protocols and data presentation formats outlined here offer a robust framework for researchers to generate the necessary physicochemical data. Adherence to these methodologies will ensure that the data is suitable for guiding formulation development and for inclusion in regulatory submissions.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. csub.edu [csub.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmadekho.com [pharmadekho.com]
- 11. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. public.pensoft.net [public.pensoft.net]
- 13. benchchem.com [benchchem.com]
The Carbazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry. Its rigid, planar structure and electron-rich nature provide a unique scaffold for the design of therapeutic agents targeting a wide array of biological processes.[1][2][3] From naturally occurring alkaloids with potent bioactivity to synthetically derived blockbuster drugs, the carbazole core continues to be a fertile ground for the discovery of novel medicines. This technical guide provides a comprehensive overview of the carbazole scaffold, including its physicochemical properties, synthesis, therapeutic applications, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties and Biological Significance
The 9H-carbazole structure consists of two benzene rings fused to a five-membered nitrogen-containing pyrrole ring.[3][4] This arrangement confers upon the molecule a high degree of aromaticity and planarity, which are crucial for its interaction with biological macromolecules. The lone pair of electrons on the nitrogen atom participates in the π-system, making the carbazole ring system electron-rich and capable of engaging in various non-covalent interactions, including π-π stacking and hydrogen bonding.
The key physicochemical properties of the carbazole core are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N | [4] |
| Molecular Weight | 167.21 g/mol | [5] |
| Melting Point | 246 °C | [5] |
| Boiling Point | 355 °C | [5] |
| Water Solubility | 1.2 mg/L | [5] |
| log Kₒw (Octanol/Water Partition Coefficient) | 3.72 | [5] |
These properties, particularly its lipophilicity as indicated by the log Kₒw, contribute to the ability of carbazole-containing molecules to cross cellular membranes, a desirable characteristic for drug candidates.
The biological significance of the carbazole scaffold is vast, with derivatives exhibiting a broad spectrum of pharmacological activities, including:
-
Anticancer: Carbazole derivatives have been extensively investigated for their anticancer properties.[6][7]
-
Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal activity.[1][8]
-
Anti-inflammatory: Carprofen is a well-known example of a carbazole-based anti-inflammatory drug.[9]
-
Neuroprotective: Certain carbazole derivatives have shown promise in models of neurodegenerative diseases.[3][10][11]
-
Antidiabetic: Some carbazole compounds have been found to modulate glucose metabolism.[12]
-
Cardiovascular: Carvedilol is a widely used beta-blocker with a carbazole core for treating heart conditions.[13]
Synthesis of the Carbazole Core
A variety of synthetic methods have been developed to construct the carbazole nucleus and its derivatives. The choice of method often depends on the desired substitution pattern.
Classical Synthetic Routes
-
Borsche–Drechsel Cyclization: This is a classic method involving the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized.
-
Graebe–Ullmann Reaction: This reaction involves the intramolecular cyclization of N-phenyl-1,2-diaminobenzenes upon treatment with nitrous acid, followed by reduction.
-
Bucherer Carbazole Synthesis: This method utilizes the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.
Modern Synthetic Approaches
More recent methods often employ metal-catalyzed cross-coupling reactions to achieve more efficient and versatile syntheses.
-
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bond required to construct the pyrrole ring of the carbazole.
-
Copper-Catalyzed Cyclization: Copper catalysts are also effective in promoting the intramolecular cyclization to form the carbazole scaffold.
A general workflow for the synthesis and evaluation of carbazole derivatives is depicted below.
Therapeutic Applications and Quantitative Data
The versatility of the carbazole scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise.
Anticancer Activity
Carbazole-containing compounds exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways.[6][13] Alectinib is an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer (NSCLC).[14][15]
Table 1: Anticancer Activity of Selected Carbazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 10 | HepG2 (Liver) | 7.68 | [16] |
| Compound 10 | HeLa (Cervical) | 10.09 | [16] |
| Compound 11 | MCF7 (Breast) | 6.44 | [16] |
| Compound 9 | HeLa (Cervical) | 7.59 | [16] |
| 1,4-dimethyl-carbazole (17 ) | A375 (Melanoma) | 80.0 | [17] |
| Compound 19 | A375 (Melanoma) | 50.0 | [17] |
| N-amide pyrazoline 4a | HeLa (Cervical) | 12.59 | [18] |
| N-phenyl pyrazoline 7b | NCI-H520 (Lung) | 9.13 | [18] |
Antimicrobial Activity
The carbazole nucleus is a key pharmacophore in the development of new antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi, including resistant strains.
Table 2: Antimicrobial Activity of Selected Carbazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Macrocyclic diamide 10a-f | Bacterial species | 5 - 80 | [8] |
| Compound 19j | Various species | 0.9 - 15.6 | [8] |
| Compound 19r | Various species | 0.9 - 15.6 | [8] |
| Compound 44g | C. neoformans | 3.125 | [8] |
| Compound 44g | S. aureus | 1.56 | [8] |
| Compound 56c | MRSA CCARM 3167 | 0.5 | [8] |
| Compound 56c | E. coli | 0.5 | [8] |
| Compound 32b | P. aeruginosa | 9.37 | [8] |
| Compound 8f | Various bacterial and fungal strains | 0.5 - 2 | [19] |
| Compound 9d | Various bacterial and fungal strains | 0.5 - 2 | [19] |
| Isomeric fluorinated derivative 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus strains | 32 | [20] |
| Compound 2 (acid-functionalized) | S. aureus | 48.42 | [21] |
| Compound 3 (acid-functionalized) | B. cereus | 12.73 | [21] |
Anti-inflammatory Activity
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine that features a carbazole core.[9] The anti-inflammatory activity of novel carbazole derivatives is often evaluated using the carrageenan-induced paw edema model.
Neuroprotective Activity
Carbazole alkaloids have demonstrated neuroprotective effects in various in vitro models, suggesting their potential for the treatment of neurodegenerative diseases.[3][11] For instance, certain derivatives have been shown to protect neuronal cells from hydrogen peroxide-induced cytotoxicity and promote neurite outgrowth.[10][11]
Table 3: Neuroprotective Activity of a Carbazole Derivative
| Compound | Activity | Pathway Implicated | Reference |
| Compound 13 | Neurite outgrowth induction | PI3K/Akt signaling | [10][22] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of carbazole derivatives stem from their ability to interact with a variety of molecular targets.
Alectinib: A Tyrosine Kinase Inhibitor
Alectinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK).[6][23][24] In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumor growth. Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis of the cancer cells.[6]
Carvedilol: A Multi-Action Adrenergic Antagonist
Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[13] Its mechanism of action in heart failure is multifactorial. By blocking beta-1 and beta-2 adrenergic receptors, it reduces heart rate and contractility, decreasing the workload on the heart.[13] The blockade of alpha-1 receptors leads to vasodilation, which reduces blood pressure.[13] Interestingly, carvedilol has also been shown to act as a "biased ligand," stimulating β-arrestin-mediated signaling pathways independent of G-protein coupling, which may contribute to its unique clinical efficacy.[7][25]
Experimental Protocols
Synthesis of Carprofen
A representative synthesis of carprofen involves the reaction of 2-cyclohexen-1-one with diethyl methylmalonate, followed by a series of transformations including hydrolysis, decarboxylation, Fischer indole synthesis, and aromatization.[5][9]
A simplified synthetic scheme: [5][9][26][27][28]
-
Condensation: 2-Cyclohexen-1-one is condensed with diethyl methylmalonate in the presence of a base (e.g., sodium ethoxide) to yield diethyl 2-methyl-3-oxocyclohexane-1,1-dicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated using acid (e.g., HCl in dioxane) to give 2-(2-methyl-3-oxocyclohexyl)acetic acid.
-
Fischer Indole Synthesis: The keto acid is reacted with 4-chlorophenylhydrazine in acetic acid to form 6-chloro-2,3,4,9-tetrahydro-α-methyl-1H-carbazole-2-acetic acid.
-
Aromatization: The tetrahydrocarbazole derivative is aromatized, for instance, using a dehydrogenating agent like chloranil in a high-boiling solvent such as xylene, to yield carprofen.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31][32]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[29][32]
-
Compound Treatment: Treat the cells with serial dilutions of the carbazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C.[29][32]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[31]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4][33]
Broth Microdilution Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the carbazole compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[1][4]
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][34][35][36][37]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test carbazole compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[12][34]
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12][34]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion and Future Perspectives
The carbazole core has firmly established itself as a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of biologically active molecules. Its favorable physicochemical properties and synthetic tractability have made it an attractive template for drug design. The success of drugs like alectinib and carvedilol highlights the clinical relevance of this heterocyclic system.
Future research in this area will likely focus on:
-
The synthesis of novel carbazole derivatives with improved potency and selectivity.
-
The exploration of new therapeutic applications for carbazole-based compounds.
-
The elucidation of the mechanisms of action of emerging carbazole derivatives.
-
The development of carbazole-based probes for chemical biology research.
The continued investigation of the carbazole core is poised to yield new and improved therapeutic agents for a range of human diseases.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemcom.com [echemcom.com]
- 4. apec.org [apec.org]
- 5. Synthetic Method of Carprofen - Chempedia - LookChem [lookchem.com]
- 6. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 7. [PDF] A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]
- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 14. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 15. Alectinib: an Anaplastic Lymphoma Kinase (ALK) Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 16. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. drugs.com [drugs.com]
- 24. Alectinib | Cell Signaling Technology [cellsignal.com]
- 25. pnas.org [pnas.org]
- 26. CN101492412B - Synthesis of carprofen - Google Patents [patents.google.com]
- 27. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]
- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 29. benchchem.com [benchchem.com]
- 30. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 32. atcc.org [atcc.org]
- 33. dickwhitereferrals.com [dickwhitereferrals.com]
- 34. bio-protocol.org [bio-protocol.org]
- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 36. inotiv.com [inotiv.com]
- 37. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
The Pivotal Role of the Hydroxyl Group in the Bioactivity of Tetrahydrocarbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system plays a crucial role in modulating its pharmacological properties. Among the various substituents, the hydroxyl (-OH) group has been identified as a key determinant of the bioactivity of tetrahydrocarbazole derivatives, influencing their anticancer, antiviral, antifungal, and hypoglycemic properties. This technical guide provides an in-depth analysis of the role of the hydroxyl group in the bioactivity of tetrahydrocarbazoles, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Influence of Hydroxylation on Bioactivity: A Quantitative Perspective
The introduction of a hydroxyl group onto the tetrahydrocarbcarbazole skeleton can significantly impact its interaction with biological targets. This is often reflected in quantitative measures of bioactivity, such as the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC). The following tables summarize the available quantitative data for various hydroxylated and non-hydroxylated tetrahydrocarbazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Hydroxylated Derivatives | |||||
| 9-OH-NME | 9-hydroxy | - | - | - | [1] |
| THC-Triazole Hybrid (5g) | Hydroxyl and Triazole | MCF-7 (Breast) | Viability Assay | 11.23 | [2] |
| Non-Hydroxylated Derivatives | |||||
| THC-Thiazolinone Hybrid (11c) | Thiazolinone | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [2] |
| THC-Thiazolinone Hybrid (11c) | Thiazolinone | U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 | [2] |
| THC-Thiazolinone Hybrid (11c) | Thiazolinone | HCT-116 (Colon) | SRB Assay | 6.75 ± 0.08 | [2] |
| THC-Thiazolinone Hybrid (12c) | Thiazolinone | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 | [2] |
Table 2: Antifungal Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference |
| Hydroxylated Derivatives | ||||
| CAR-8 | Specific hydroxylation pattern | Candida albicans | 2-4 | [3] |
| Non-Hydroxylated Derivatives | ||||
| 10c | C6- and N9-modified | Cryptococcus neoformans | Comparable to fluconazole | [4] |
| 10c | C6- and N9-modified | Aspergillus fumigatus | Comparable to fluconazole | [4] |
| 10c | C6- and N9-modified | M. gypseum | Superior to fluconazole | [4] |
Table 3: Hypoglycemic Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Substitution Pattern | Assay | Result | Reference |
| Hydroxylated Derivatives | ||||
| 12b | Aza-tetrahydrocarbazole | Glucose consumption in HepG2 cells | 45% increase in glucose consumption | [1] |
Key Signaling Pathways Modulated by Hydroxylated Tetrahydrocarbazoles
The biological effects of hydroxylated tetrahydrocarbazoles are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
One of the key pathways identified is the AMP-activated protein kinase (AMPK) signaling pathway, which is a central regulator of cellular energy homeostasis.[5] Activation of AMPK can lead to beneficial effects in metabolic diseases like diabetes. The aza-tetrahydrocarbazole derivative 12b has been shown to exert its hypoglycemic effect through the activation of this pathway.[1]
Figure 1: Activation of the AMPK signaling pathway by a hydroxylated tetrahydrocarbazole derivative.
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the anticancer, antiviral, and hypoglycemic activities of tetrahydrocarbazole derivatives.
Anticancer Activity Assays
A fundamental aspect of anticancer drug discovery is the assessment of a compound's ability to inhibit cancer cell growth and induce cell death.
Figure 2: General workflow for in vitro anticancer activity assessment.
Cell Viability (MTT) Assay [6]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivatives in the culture medium. Replace the old medium with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining) [6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining) [6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antiviral Activity Assay
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.
Plaque Reduction Assay [7]
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the tetrahydrocarbazole derivative. Mix each dilution with a known titer of the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for adsorption for 1 hour.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing carboxymethyl cellulose) with the corresponding compound concentration to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 (50% effective concentration).
Hypoglycemic Activity Assay
The in vitro glucose consumption assay using HepG2 cells is a common method to screen for potential hypoglycemic agents.
Glucose Consumption Assay in HepG2 Cells [1]
-
Cell Seeding: Seed HepG2 cells in 24-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazole derivatives in a medium containing a known concentration of glucose.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Glucose Measurement: Collect the culture medium and measure the glucose concentration using a glucose oxidase kit.
-
Data Analysis: Calculate the amount of glucose consumed by the cells in each treatment group and compare it to the control group.
Synthesis of Hydroxylated Tetrahydrocarbazoles
The primary method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis.[8] This reaction involves the condensation of a phenylhydrazine with a cyclohexanone derivative, often in the presence of an acid catalyst. To introduce a hydroxyl group, a hydroxylated phenylhydrazine or a cyclohexanone derivative bearing a protected hydroxyl group can be used.
Figure 3: General scheme for the Fischer indole synthesis of hydroxylated tetrahydrocarbazoles.
Conclusion
The hydroxyl group is a critical functional moiety that significantly influences the biological activity of tetrahydrocarbazole derivatives. Its presence can enhance potency and modulate the mechanism of action across a range of therapeutic targets. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of hydroxylated tetrahydrocarbazoles, guided by the understanding of their interactions with key signaling pathways, holds great promise for the development of novel and effective therapeutic agents.
References
- 1. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Tetrahydrocarbazole Compound CAR-8 Induces Endoplasmic Reticulum Stress in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. cusabio.com [cusabio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wjarr.com [wjarr.com]
Theoretical and Computational Insights into 2,3,4,9-tetrahydro-1H-carbazol-3-ol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,3,4,9-tetrahydro-1H-carbazol-3-ol and its analogs. While specific computational studies on this exact molecule are limited in publicly available literature, this document outlines the established and effective computational workflows used for similar carbazole derivatives, offering a robust framework for future research and drug development endeavors.
Introduction to this compound
The carbazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects. The hydroxylated tetrahydrocarbazole derivative, this compound, represents a promising candidate for further investigation due to the potential for hydrogen bonding interactions conferred by the hydroxyl group, which can significantly influence its binding affinity to biological targets. Theoretical and computational modeling are indispensable tools for elucidating the structure-activity relationships (SAR) of such molecules, predicting their physicochemical properties, and guiding the design of more potent and selective therapeutic agents.
Theoretical and Computational Methodologies
A multi-faceted computational approach is typically employed to investigate the properties of carbazole derivatives. This involves a combination of quantum mechanical calculations, molecular docking, and molecular dynamics simulations.
Quantum Mechanical (QM) Calculations
Density Functional Theory (DFT) is a powerful QM method used to study the electronic structure, geometry, and vibrational frequencies of molecules. A common functional used for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
Key applications of DFT in the study of this compound include:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Vibrational Analysis: Calculating theoretical vibrational frequencies (e.g., IR and Raman spectra) to complement experimental data.
-
Electronic Properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of this compound to a specific protein target and for estimating its binding affinity. The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to rank the different binding poses.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked pose, analyze the interactions between the ligand and the receptor in a more realistic environment, and calculate binding free energies.
Data Presentation
Quantitative data from computational studies should be organized into clear and concise tables to facilitate comparison and analysis.
Table 1: Calculated Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C1-C2 | 1.53 Å |
| C3-O | 1.43 Å | |
| N9-H | 1.01 Å | |
| Bond Angle | C1-C2-C3 | 111.5° |
| C2-C3-O | 109.8° | |
| Dihedral Angle | C1-C2-C3-C4 | -55.2° |
Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.62 |
| Ionization Potential | 5.87 |
| Electron Affinity | 0.25 |
Table 3: Molecular Docking Results of this compound with a Target Protein (Hypothetical Data)
| Parameter | Value |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | Tyr123, Phe256, Ser301 |
| Hydrogen Bonds | 1 (with Ser301) |
Experimental Protocols
While this guide focuses on theoretical and computational aspects, the synthesis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, is a prerequisite for experimental validation. A common synthetic route is the Fischer indole synthesis.
Protocol: Fischer Indole Synthesis of 2,3,4,9-tetrahydro-1H-carbazole
-
Reaction Setup: A mixture of phenylhydrazine and cyclohexanone is prepared in a suitable solvent, typically glacial acetic acid.
-
Reaction Conditions: The mixture is refluxed for a specified period, usually 1-2 hours.
-
Workup: The reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.
The synthesis of the hydroxylated derivative would involve a subsequent hydroxylation step, the specifics of which would depend on the desired regioselectivity and stereoselectivity.
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex workflows and relationships in a clear and understandable manner.
Caption: Computational workflow for the study of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The theoretical and computational approaches outlined in this guide provide a powerful framework for advancing the understanding of this compound and its potential as a therapeutic agent. By integrating quantum mechanical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the molecule's properties, predict its biological activity, and guide the rational design of novel carbazole-based drugs. The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery and development process.
Methodological & Application
synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol from 2,3,4,9-tetrahydro-1H-carbazol-3-one
Abstract
This application note provides a detailed protocol for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol via the reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one. The described method utilizes sodium borohydride as a mild and selective reducing agent, offering high yields and straightforward purification. This procedure is intended for researchers in medicinal chemistry, chemical biology, and drug development who require access to hydroxylated carbazole derivatives for further functionalization and biological screening.
Introduction
Tetrahydrocarbazole scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents. The introduction of a hydroxyl group, as in this compound, provides a key handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. The reduction of the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one, is a fundamental transformation to access this important intermediate.
This document outlines a robust and reproducible protocol for this reduction using sodium borohydride (NaBH₄), a widely used and relatively safe reducing agent for ketones and aldehydes.[1][2][3] The procedure is adapted from a well-established method for the reduction of a similar substrate, tetrahydrocarbazol-1-one, which has been reported to proceed with high efficiency.[4]
Reaction Scheme
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reductions.[4]
| Parameter | Value | Reference |
| Substrate | 2,3,4,9-tetrahydro-1H-carbazol-3-one | - |
| Reagent | Sodium Borohydride (NaBH₄) | [1][4] |
| Solvent | Tetrahydrofuran (THF) / Methanol (MeOH) | [4] |
| Reaction Time | 2 hours | [4] |
| Temperature | 20 °C | [4] |
| Reported Yield | ~90% (for analogous substrate) | [4] |
| Purification | Flash Column Chromatography | [4] |
Experimental Protocol
This protocol is adapted from the general procedure for the reduction of tetrahydrocarbazol-1-ones.[4]
Materials:
-
2,3,4,9-tetrahydro-1H-carbazol-3-one
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 mmol, 1.00 equivalent).
-
Seal the tube, evacuate, and backfill with dry nitrogen or argon. This is repeated three times to ensure an inert atmosphere.[4]
-
-
Dissolution of Substrate:
-
Under a positive pressure of inert gas, add anhydrous THF (4 mL) and anhydrous MeOH (2 mL) to the Schlenk tube.[4]
-
Stir the mixture at room temperature (20 °C) until the solid is completely dissolved.
-
-
Reduction:
-
Carefully add sodium borohydride (NaBH₄) (1.5 mmol, 1.50 equivalents) portion-wise to the stirred solution.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Work-up:
-
Once the starting material is consumed (typically within 2 hours), remove the solvents by rotary evaporation under reduced pressure.[4]
-
To the resulting residue, add distilled water (20 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).[4]
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
-
Purification:
Mandatory Visualization
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react violently with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound from its corresponding ketone. This procedure is suitable for researchers requiring this versatile intermediate for applications in drug discovery and organic synthesis. The use of sodium borohydride ensures a safe and selective reduction, making this a valuable addition to the synthetic chemist's toolkit.
References
Application Notes and Protocols for the Reduction of 2,3,4,9-Tetrahydro-1H-Carbazol-3-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the reduction of the ketone functional group in 2,3,4,9-tetrahydro-1H-carbazol-3-one to the corresponding secondary alcohol, 2,3,4,9-tetrahydro-1H-carbazol-3-ol. Two common and effective reducing agents, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), are compared. These protocols are designed to offer researchers a comprehensive guide for synthesizing the alcohol derivative, a common intermediate in the development of pharmacologically active compounds.
Introduction
2,3,4,9-Tetrahydro-1H-carbazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The reduction of the keto-group in 2,3,4,9-tetrahydro-1H-carbazol-3-one is a crucial step in the synthesis of novel therapeutic agents. This document outlines two robust methods for this transformation, employing Sodium Borohydride, a mild and selective reducing agent, and Lithium Aluminum Hydride, a more potent, non-selective reducing agent. The choice of reagent can be critical depending on the presence of other reducible functional groups in the molecule.
Comparative Data of Reduction Protocols
The following table summarizes the key parameters for the two reduction methods, allowing for an at-a-glance comparison.
| Parameter | Method 1: Sodium Borohydride | Method 2: Lithium Aluminum Hydride |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol (MeOH) / Tetrahydrofuran (THF) | Anhydrous Diethyl Ether (Et₂O) or THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 1-4 hours |
| Work-up | Aqueous acid (e.g., 1M HCl) | Sequential addition of water and aqueous NaOH |
| Yield (Expected) | > 90% | > 90% |
| Safety | Relatively safe, reacts slowly with protic solvents | Highly reactive, pyrophoric, reacts violently with water |
Experimental Protocols
Method 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is adapted from general procedures for the reduction of ketones and similar carbazole derivatives.[1][2][3][4][5]
Materials:
-
2,3,4,9-tetrahydro-1H-carbazol-3-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 eq) in a mixture of THF and methanol (4:2 v/v) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.[1] Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on the general reactivity of LiAlH₄ with ketones.[6][7][8][9][10] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. This procedure must be carried out under strictly anhydrous conditions and a dry, inert atmosphere.
Materials:
-
2,3,4,9-tetrahydro-1H-carbazol-3-one
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium Hydroxide solution (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
LAH Suspension: Under a positive pressure of nitrogen or argon, add anhydrous diethyl ether or THF to the flask, followed by the careful addition of LiAlH₄ (1.5 eq) to form a suspension.
-
Cooling: Cool the LAH suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 eq) in a minimum amount of anhydrous diethyl ether or THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser method): After the reaction is complete, cool the mixture to 0 °C and cautiously and sequentially add the following dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)
-
-
Filtration: A granular precipitate should form. Stir the mixture at room temperature for 15-30 minutes, then filter the solid through a pad of Celite. Wash the solid thoroughly with diethyl ether or THF.
-
Drying and Concentration: Combine the filtrate and the washings, and dry the organic solution over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visualization of Experimental Workflow
Caption: Workflow for the reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one.
References
- 1. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol using Sodium Borohydride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a valuable intermediate in medicinal chemistry and drug development. The core of this protocol focuses on the efficient reduction of the corresponding ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-3-one, utilizing sodium borohydride as a mild and selective reducing agent.
Introduction
Tetrahydrocarbazole scaffolds are significant structural motifs found in a variety of biologically active compounds and natural products. The introduction of a hydroxyl group at the 3-position of the tetrahydrocarbazole ring system can provide a key handle for further functionalization and the development of novel therapeutic agents. Sodium borohydride (NaBH₄) is a widely used reducing agent in organic synthesis due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[1][2] This protocol outlines a reliable method for the synthesis of this compound, offering high yields and straightforward purification.
Overall Synthetic Strategy
The synthesis of this compound is a two-step process. The first step involves the synthesis of the ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-3-one, which can be achieved through various established methods, such as the Fischer indole synthesis followed by oxidation. The second and focal step of this protocol is the reduction of the ketone to the desired secondary alcohol using sodium borohydride.
Data Presentation
The following table summarizes the key quantitative data for the sodium borohydride reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one.
| Parameter | Value | Reference |
| Substrate | 2,3,4,9-Tetrahydro-1H-carbazol-3-one | |
| Reagent | Sodium Borohydride (NaBH₄) | |
| Solvent System | Tetrahydrofuran (THF) and Methanol (MeOH) | [3] |
| Molar Ratio (NaBH₄:Substrate) | 1.5 : 1.0 | [3] |
| Reaction Temperature | 20 °C (Room Temperature) | [3] |
| Reaction Time | 2 hours | [3] |
| Reported Yield | ~90% (for a similar substrate) | [3] |
| Purification Method | Flash Column Chromatography | [3] |
Experimental Protocols
Materials and Methods
Reagents:
-
2,3,4,9-Tetrahydro-1H-carbazol-3-one
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the reduction of tetrahydrocarbazolones.[3]
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 mmol, 1.0 equiv).
-
Seal the flask with a septum and purge with an inert atmosphere (dry Nitrogen or Argon) for 15 minutes.
-
-
Dissolution of Substrate:
-
Under the inert atmosphere, add anhydrous Tetrahydrofuran (THF, 4 mL) and anhydrous Methanol (MeOH, 2 mL) to the flask.
-
Stir the mixture until the solid is completely dissolved.
-
-
Addition of Sodium Borohydride:
-
Carefully add sodium borohydride (NaBH₄, 1.5 mmol, 1.5 equiv) to the solution in portions over 5-10 minutes. Effervescence may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature (approximately 20 °C) for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane mixture) to confirm the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, remove the solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (20 mL) and extract the product with Dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford the pure this compound.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.[4]
-
Visualizations
Reaction Scheme
Caption: Reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Tetrahydrofuran can form explosive peroxides upon prolonged storage and exposure to air. Use freshly distilled or inhibitor-stabilized THF.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.
-
Always wear appropriate personal protective equipment when handling chemicals.
By following these detailed protocols and safety guidelines, researchers can reliably synthesize this compound for its application in further chemical synthesis and drug discovery programs.
References
Application Notes and Protocols for the Fischer Indole Synthesis of Tetrahydrocarbazole Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] This reaction is particularly valuable for synthesizing 1,2,3,4-tetrahydrocarbazole and its derivatives, which are crucial precursors for a wide range of pharmacologically active compounds and materials. The synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, in this case, cyclohexanone or its derivatives, to form a phenylhydrazone intermediate that subsequently cyclizes to yield the tetrahydrocarbazole core.[3][4] The versatility of this method allows for the preparation of a diverse library of substituted indoles by varying the starting phenylhydrazine and cyclic ketone.[5]
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps:
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a phenylhydrazine and a ketone (e.g., cyclohexanone) to form a phenylhydrazone.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.[1][7]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[5][5]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[1][7]
-
Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring system.[3][6]
The general laboratory procedure follows a standard sequence of reaction, isolation, and purification.
Experimental Protocols
Below are two representative protocols for the synthesis of 1,2,3,4-tetrahydrocarbazole, a common precursor.
Protocol 1: Synthesis using Phenylhydrazine and Acetic Acid
This protocol is a classic and widely cited one-pot method for preparing 1,2,3,4-tetrahydrocarbazole.[7][8]
Materials:
-
Cyclohexanone (1.0 mole, ~98 g)
-
Phenylhydrazine (1.0 mole, 108 g)
-
Glacial Acetic Acid (6.0 moles, 360 g)
-
Methanol (for recrystallization)
-
Decolorizing Carbon
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, combine cyclohexanone (98 g) and glacial acetic acid (360 g).[8]
-
Slowly add phenylhydrazine (108 g) dropwise over a period of 1 hour.[8] A color change from pale yellow to deep red may be observed.[9]
-
After the addition is complete, continue refluxing for an additional hour.[7][8]
-
Pour the hot reaction mixture into a 1.5-L beaker and stir while it cools and solidifies.[8]
-
Cool the mixture further to approximately 5°C in an ice bath to maximize precipitation.[8]
-
Wash the filter cake sequentially with 100 mL of cold water and 100 mL of 75% ethanol.[8]
-
Air-dry the crude product.[8]
-
For purification, dissolve the crude solid in approximately 700 mL of hot methanol, treat with decolorizing carbon, and filter the hot solution.[8]
-
Allow the filtrate to cool, inducing the crystallization of pure 1,2,3,4-tetrahydrocarbazole.[9]
-
Collect the crystals by vacuum filtration and dry them. A second crop of crystals can be obtained by concentrating the mother liquor.[8]
Protocol 2: Synthesis using Phenylhydrazine Hydrochloride and Pyridine
This method utilizes phenylhydrazine hydrochloride and a different solvent system.
Materials:
-
Cyclohexanone (0.020 mole, 2.0 mL)
-
Phenylhydrazine hydrochloride (0.020 mole, 2.88 g)
-
Pyridine (6.0 mL, freshly distilled)
-
Ethanol and Water (for recrystallization)
Procedure:
-
Combine cyclohexanone (2.0 mL), phenylhydrazine hydrochloride (2.88 g), and freshly distilled pyridine (6.0 mL) in a round-bottom flask.[10]
-
Heat the mixture at reflux (approx. 115°C) for 3 hours.[10]
-
Allow the reaction to cool to room temperature and continue stirring overnight.[10]
-
Add approximately 25 mL of water to the mixture to precipitate the crude product.[10]
-
Collect the precipitated solids by decantation after washing again with water.[10]
-
Dissolve the crude solids in a mixture of ethanol (20 mL) and water (5 mL) and set aside to recrystallize.[10]
-
Collect the resulting crystals by filtration, wash with aqueous ethanol, and dry to afford the final product.[10]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from various reported experimental procedures for the synthesis of 1,2,3,4-tetrahydrocarbazole.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Cyclohexanone (1 mol) | Phenylhydrazine (1 mol) | Glacial Acetic Acid | Reflux | 2 | 76 - 85 | 115 - 116 | [8] |
| Cyclohexanone (0.02 mol) | Phenylhydrazine HCl (0.02 mol) | Pyridine | 115 | 3 | 77.5 | 119 - 120 | [10] |
| Cyclohexanone | Phenylhydrazine | Glacial Acetic Acid | Reflux | - | 30.79 | 116 - 118 | [11] |
| Cyclohexanone | Phenylhydrazine | Glacial Acetic Acid | Reflux | - | 54.53 | 114 - 116 | [12] |
| Cyclohexanone (5.5 g) | Phenylhydrazine (5.4 g) | Glacial Acetic Acid (18 g) | Reflux | 1.5 | 75.2 | - | [9] |
Note: Yields and melting points can vary based on the purity of reagents, reaction scale, and efficiency of the purification process. The reported melting point for 1,2,3,4-tetrahydrocarbazole is consistently in the 114-121°C range.[13]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. studypool.com [studypool.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. thinkswap.com [thinkswap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Hydroxylated Tetrahydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of hydroxylated tetrahydrocarbazoles, valuable scaffolds in medicinal chemistry and materials science. The methods outlined below are based on established synthetic strategies, including the Fischer indole synthesis for the formation of the tetrahydrocarbazole core, followed by subsequent hydroxylation.
Introduction
Hydroxylated tetrahydrocarbazoles are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential applications in drug discovery. The introduction of a hydroxyl group onto the tetrahydrocarbazole framework can significantly modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. These compounds serve as key intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active agents.
This document outlines two primary synthetic approaches for obtaining hydroxylated tetrahydrocarbazoles:
-
Two-Step Synthesis: Involving the initial preparation of the 1,2,3,4-tetrahydrocarbazole skeleton via the Fischer indole synthesis, followed by a separate hydroxylation step.
-
Direct C-H Functionalization Approach: A more direct method involving the formation of a hydroperoxide intermediate on the tetrahydrocarbazole ring, which is subsequently reduced to the hydroxyl group.
Detailed experimental procedures, data tables for expected yields and characterization, and workflow diagrams are provided to facilitate the successful synthesis of these target molecules in a laboratory setting.
Data Presentation
Table 1: Summary of Yields for the Synthesis of 1,2,3,4-Tetrahydrocarbazole
| Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Acetic Acid | 2 hours | 85-91 (crude) | 115-116 | [1] |
| Fischer Indole Synthesis | Phenylhydrazine hydrochloride, Cyclohexanone, NaOH | Ethanol | Not specified | Satisfactory | 118-121 | [2] |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | 30 minutes (addition) | 75.2 | Not specified | [3] |
| Palladium-Catalyzed Annulation | o-Iodoaniline, Cyclohexanone, DABCO, Pd(OAc)₂ | DMF | 3 hours | 65 | Not specified | [4] |
Table 2: Representative Data for Hydroxylated Carbazole Derivatives
Note: Data for directly hydroxylated tetrahydrocarbazoles is limited in the provided literature; this table presents data for related hydroxylated carbazole structures to provide an indication of expected characterization data.
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| N-(4-Hydroxy-2-(4-iodophenyl)-9-tosyl-9H-carbazol-3-yl)benzamide | 3-Nitroindole derivative, Alkylidene azlactone | 60 | 257–258 | ¹H NMR, ¹³C NMR | [5][6] |
| N-(4-Hydroxy-2-(p-tolyl)-9-tosyl-9H-carbazol-3-yl)benzamide | 3-Nitroindole derivative, Alkylidene azlactone | 84 | 267–268 | ¹H NMR, ¹³C NMR | [5][6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Hydroxylated Tetrahydrocarbazoles
This protocol is divided into two main stages: the synthesis of the 1,2,3,4-tetrahydrocarbazole intermediate and its subsequent hydroxylation.
Part A: Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis [1][3]
Materials:
-
Cyclohexanone (1 mole equivalent)
-
Phenylhydrazine (1 mole equivalent)
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Decolorizing carbon
-
Round-bottomed flask (1 L, three-necked)
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Beaker (1.5 L)
-
Buchner funnel and filter paper
Procedure:
-
In a 1 L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel, combine 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add 108 g (1 mole) of phenylhydrazine through the dropping funnel over a period of 1 hour.
-
Continue heating at reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a 1.5 L beaker and stir by hand as it cools and solidifies.
-
Cool the solidified mass to approximately 5°C and filter with suction.
-
Wash the filter cake with 100 mL of water, followed by 100 mL of 75% ethanol.
-
Air-dry the crude product.
-
Recrystallize the crude 1,2,3,4-tetrahydrocarbazole from approximately 700 mL of methanol, using decolorizing carbon to remove colored impurities.
-
Filter the hot solution and allow the filtrate to cool to induce crystallization.
-
Collect the purified crystals by filtration and dry them. The expected yield of the purified product is 120-135 g, with a melting point of 115-116°C.[1]
Part B: Hydroxylation of 1,2,3,4-Tetrahydrocarbazole (Illustrative Protocol based on General Methods)
This part of the protocol is based on general hydroxylation methods, as specific literature for the direct hydroxylation of tetrahydrocarbazole is scarce. Researchers should optimize these conditions. One potential method is inspired by the Udenfriend system.[7]
Materials:
-
1,2,3,4-Tetrahydrocarbazole (from Part A)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Phosphate buffer (pH 6-7)
-
EDTA
-
Solvent (e.g., Acetonitrile/Water mixture)
-
Oxygen or Air supply
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,2,3,4-tetrahydrocarbazole in a suitable solvent system like an acetonitrile/water mixture in a round-bottomed flask.
-
Add an aqueous solution of ferrous sulfate, ascorbic acid, and EDTA in a phosphate buffer.
-
Stir the mixture vigorously at room temperature while bubbling oxygen or air through the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the hydroxylated tetrahydrocarbazole(s).
Protocol 2: Direct C-H Functionalization Approach for Hydroxylation
This protocol is adapted from a method for C-H amination, where the key intermediate is a hydroperoxide that can be reduced to the corresponding alcohol.[8]
Part A: Synthesis of Tetrahydrocarbazole Hydroperoxide [8]
Materials:
-
1,2,3,4-Tetrahydrocarbazole
-
Toluene
-
Rose Bengal (photosensitizer)
-
Oxygen balloon
-
250 mL flask
-
Septa
-
Stir bar
-
Lamp (23 watt)
Procedure:
-
Dissolve 1 g of 1,2,3,4-tetrahydrocarbazole in 100 mL of toluene in a 250 mL flask.
-
Add 2 mg of Rose Bengal to the mixture.
-
Add a stir bar and seal the flask with a septum.
-
Introduce an oxygen balloon through the septum to maintain a positive pressure of oxygen.
-
Irradiate the reaction mixture with a 23-watt lamp while stirring. The hydroperoxide product is expected to precipitate.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the precipitate to isolate the crude tetrahydrocarbazole hydroperoxide.
Part B: Reduction of the Hydroperoxide to Hydroxylated Tetrahydrocarbazole
Materials:
-
Tetrahydrocarbazole hydroperoxide (from Part A)
-
Reducing agent (e.g., Sodium sulfite, Triphenylphosphine)
-
Suitable solvent (e.g., Methanol, THF)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Suspend the crude hydroperoxide in a suitable solvent like methanol or THF in a round-bottomed flask.
-
Cool the mixture in an ice bath.
-
Slowly add a reducing agent such as an aqueous solution of sodium sulfite or a solution of triphenylphosphine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reduction is complete, remove the solvent under reduced pressure.
-
Purify the resulting hydroxylated tetrahydrocarbazole by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OAR@UM: Hydroxylation study of carbazole [um.edu.mt]
- 8. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,3,4,9-Tetrahydro-1H-Carbazol-3-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,9-Tetrahydro-1H-carbazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the carbazole scaffold in various biologically active molecules. Effective purification of this compound is crucial for subsequent research and development activities, ensuring the removal of impurities from synthesis. Column chromatography is a standard and effective method for the purification of such moderately polar organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Experimental Principles
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of this compound, silica gel, a polar stationary phase, is employed. The mobile phase, a mixture of non-polar and polar solvents, is optimized to achieve a good separation between the target compound and any impurities. Due to the presence of a hydroxyl group, this compound is a moderately polar compound and will adhere to the silica gel. A mobile phase with an appropriate polarity will be required to elute the compound from the column.
Data Presentation
The selection of the mobile phase is critical for successful purification. The following table summarizes typical solvent systems used for the purification of carbazole derivatives and provides a recommended starting point for this compound.
| Compound | Stationary Phase | Mobile Phase (v/v) | Reference/Notes |
| 2,3,4,9-Tetrahydro-1H-carbazole | Silica gel (60–120 mesh) | Petroleum ether: Ethyl acetate (8:2) | [1] |
| 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole-1-one | Silica gel | Hexane/Ethyl acetate | [2] |
| 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol | Silica gel | DCM/Methanol with 1% triethylamine | To reduce tailing of a polar product.[2] |
| Carbazole derivatives | Silica gel | Ethyl acetate - Petroleum ether (1:3) | [3] |
| This compound (Recommended) | Silica gel (230-400 mesh) | Hexane: Ethyl acetate (7:3 to 1:1 gradient) | Starting point, adjust based on TLC analysis. |
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Detailed Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Methanol (ACS grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Separatory funnel or addition funnel
-
Round bottom flasks
-
Test tubes or fraction collector vials
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
1. Thin Layer Chromatography (TLC) for Solvent System Optimization: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate). b. Spot the dissolved crude product onto a TLC plate. c. Develop the TLC plate in various solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3, 1:1). d. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
2. Column Preparation (Slurry Packing): a. Select an appropriate size glass column based on the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight). b. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane:ethyl acetate 9:1). c. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. d. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. e. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. f. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading and solvent addition.
3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or methanol). b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Remove the solvent using a rotary evaporator until a free-flowing powder is obtained. d. Carefully add the silica gel with the adsorbed crude product onto the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the initial mobile phase to the column. b. Begin eluting the column, collecting fractions in test tubes or vials. c. It is recommended to start with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with hexane:ethyl acetate (8:2), then move to 7:3, and finally 1:1. d. The flow rate should be controlled to allow for proper separation. A typical flow rate is about 1-2 mL per minute for a medium-sized column.
5. Monitoring the Separation: a. Monitor the separation by spotting collected fractions onto TLC plates. b. Visualize the spots under a UV lamp. c. Fractions containing the pure desired compound (as determined by TLC) should be combined.
6. Isolation of the Pure Compound: a. Combine the fractions containing the pure this compound in a round bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified product. c. Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Troubleshooting
-
Compound not eluting: The mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent (ethyl acetate).
-
Compound eluting too quickly with impurities: The mobile phase is too polar. Start with a less polar solvent system.
-
Tailing of spots on TLC and column: The compound may be interacting too strongly with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of polar, basic compounds.[2]
-
Poor separation of closely eluting impurities: Use a longer column for a greater surface area of the stationary phase, and employ a very shallow solvent gradient.
References
Application Notes and Protocols for the Analysis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this hydroxylated derivative is not extensively available in the public domain, this document outlines the expected analytical outcomes and provides robust protocols based on the analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and established principles of spectral analysis.
Overview
2,3,4,9-tetrahydro-1H-carbazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2] Accurate structural elucidation and purity assessment are critical for drug discovery and development. NMR and MS are indispensable techniques for these purposes. This document provides the necessary protocols and expected data for the characterization of this compound.
Predicted and Reported Spectroscopic Data
The following tables summarize the reported data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and provide predicted values for this compound. The presence of a hydroxyl group at the C-3 position is expected to induce downfield shifts in the NMR spectra of nearby protons and carbons.
Table 1: ¹H NMR Data
| Assignment | 2,3,4,9-tetrahydro-1H-carbazole (DMSO-d₆, 400 MHz)[2] | Predicted this compound (DMSO-d₆, 400 MHz) |
| H-1 | 2.67 (t, J=6.2 Hz, 2H) | ~2.7-2.9 (m, 2H) |
| H-2 | 1.85-1.78 (m, 4H) | ~1.9-2.1 (m, 2H) |
| H-3 | 1.85-1.78 (m, 4H) | ~3.8-4.0 (m, 1H) |
| H-4 | 2.60 (t, J=6.2 Hz, 2H) | ~2.6-2.8 (m, 2H) |
| H-5 | 7.42 (d, 1H) | ~7.4 (d, 1H) |
| H-6 | 7.15 (dd, J=10.6, 2.4 Hz, 1H) | ~7.1 (t, 1H) |
| H-7 | 7.05 (d, J=2.4Hz, 1H) | ~7.0 (t, 1H) |
| H-8 | 7.32 (dd, J=8.2, 2.4 Hz, 1H) | ~7.3 (d, 1H) |
| N-H | 8.14 (s, 1H) | ~8.1 (s, 1H) |
| O-H | - | ~4.5-5.5 (br s, 1H) |
Table 2: ¹³C NMR Data
| Assignment | Predicted this compound (DMSO-d₆, 100 MHz) |
| C-1 | ~30-35 |
| C-2 | ~35-40 |
| C-3 | ~65-70 |
| C-4 | ~25-30 |
| C-4a | ~110-115 |
| C-4b | ~125-130 |
| C-5 | ~120-125 |
| C-6 | ~118-122 |
| C-7 | ~110-115 |
| C-8 | ~120-125 |
| C-8a | ~135-140 |
| C-9a | ~130-135 |
Table 3: Mass Spectrometry Data
| Analysis | 2,3,4,9-tetrahydro-1H-carbazole [3][4][5][6][7] | Predicted this compound |
| Formula | C₁₂H₁₃N | C₁₂H₁₃NO |
| Molecular Weight | 171.24 g/mol | 187.24 g/mol |
| Ionization Mode | ESI, EI | ESI, EI |
| [M+H]⁺ | 172.03[2] | 188.1 |
| [M]⁺• | 171[5] | 187 |
| Key Fragments (EI) | m/z 143, 115 | m/z 170 (M-OH), 158 (M-H₂O-H), 143, 130 |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for sample concentration)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (adjust for sample concentration)
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass Spectrometer with Electrospray Ionization (ESI) and/or Electron Ionization (EI) source.
-
Liquid Chromatograph (for LC-MS) or Gas Chromatograph (for GC-MS).
Sample Preparation (for LC-MS):
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS (ESI) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the instrument.
-
Mass Range: m/z 50-500.
GC-MS (EI) Parameters: [8]
-
Column: Capillary column such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[8]
-
Ion Source Temperature: 230°C.[8]
-
Mass Range: m/z 50-500.[8]
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI, M⁺• for EI).
-
Analyze the fragmentation pattern to confirm the structure. Key expected losses for this compound include the loss of a hydroxyl radical (•OH, 17 Da) or water (H₂O, 18 Da).[10]
Visualizations
The following diagrams illustrate the chemical structure and the general analytical workflow.
Caption: Chemical structure of this compound.
Caption: General analytical workflow for the characterization of the target compound.
References
- 1. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. acgpubs.org [acgpubs.org]
- 4. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 5. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2,3,4,9-Tetrahydro-1H-carbazol-3-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2] This document focuses on the potential applications of a specific derivative, 2,3,4,9-tetrahydro-1H-carbazol-3-ol, in drug discovery. While direct experimental data for this specific isomer is limited, its therapeutic potential can be inferred from studies on closely related analogs and the broader tetrahydrocarbazole class. The presence of a hydroxyl group is significant, as oxygenated substituents have been noted to increase the biological activity of carbazole derivatives, potentially through enhanced hydrogen bonding interactions with biological targets.[3]
These application notes provide an overview of the potential therapeutic areas, relevant biological assays, and detailed experimental protocols to guide researchers in exploring the pharmacological profile of this compound and its analogs.
Potential Therapeutic Applications and Biological Activities
Based on the activities of related tetrahydrocarbazole derivatives, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Tetrahydrocarbazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[4] The planarity of the carbazole ring system allows for potential DNA intercalation, a mechanism of action for some anticancer agents.[3][5]
-
Neuroprotective Effects: Several carbazole derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases like Alzheimer's.[6] One key mechanism is the inhibition of cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7]
-
Anti-inflammatory Properties: The anti-inflammatory potential of tetrahydrocarbazole derivatives has been documented, with some compounds showing potent activity in in vitro assays.[8][9][10] This suggests potential applications in treating inflammatory disorders.
Quantitative Data Summary
Due to the limited public data specifically for this compound, the following table summarizes quantitative data from closely related tetrahydrocarbazole derivatives to provide a reference for expected potency.
| Compound Class | Assay | Target/Cell Line | IC50 Value (µM) | Reference |
| Tetrahydrocarbazole-linked 1,2-diazole (Compound 2) | Anti-inflammatory | Human Red Blood Cells | 0.06 µg/mL | [8] |
| Tetrahydrocarbazole-linked 1,2-diazole (Compound 3) | Anti-inflammatory | Human Red Blood Cells | 0.7 µg/mL | [8] |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride (15g) | BChE Inhibition | - | 0.11 | [11] |
| N-Substituted Carbazole Sulfonamide (Compound 4c) | Antiproliferative | HepG2 (in vivo) | 71.7% tumor growth inhibition @ 25 mg/kg | [12] |
| 5,8-Dimethyl-9H-carbazole Derivative (Compound 4) | Cytotoxicity | MDA-MB-231 | 0.73 | [13] |
| Carbazole Hydrazone (Compound 14a) | Cytotoxicity | A875 (human melanoma) | 9.77 | [14] |
Experimental Protocols
Synthesis of this compound
Protocol: Reduction of Tetrahydrocarbazol-3-one
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1.0 mmol of the tetrahydrocarbazol-3-one precursor.
-
Inert Atmosphere: Evacuate the tube for 15 minutes and then back-fill with dry nitrogen gas.
-
Dissolution: Add 4 mL of dry tetrahydrofuran (THF) and 2 mL of dry methanol (MeOH) to dissolve the starting material.
-
Reduction: Add 1.5 mmol of sodium borohydride (NaBH4) portion-wise to the solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF and MeOH by rotary evaporation under reduced pressure.
-
Extraction: Add 20 mL of distilled water to the residue and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 2.4 x 10^4 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. wjarr.com [wjarr.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 9. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1, 2-diazoles and their docking studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assays and techniques utilized in anticancer drug discovery | Scilit [scilit.com]
- 12. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 15. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
Application Notes and Protocols for the Development of Acetylcholinesterase Inhibitors from 2,3,4,9-Tetrahydro-1H-Carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazol-3-ol derivatives as potential acetylcholinesterase (AChE) inhibitors. The protocols outlined below are based on established methodologies and provide a framework for the rational design, chemical synthesis, and biological characterization of this promising class of compounds.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.
The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a privileged structure in the design of AChE inhibitors. Its rigid framework allows for specific interactions with the active site of the enzyme. The introduction of a hydroxyl group at the 3-position of this scaffold provides a key anchor point for further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document details the necessary protocols for synthesizing and evaluating novel this compound derivatives as potential anti-Alzheimer's agents.
Signaling Pathway and Experimental Workflow
Acetylcholine Signaling Pathway
The diagram below illustrates the cholinergic synapse and the role of acetylcholinesterase. Acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, hydrolyzes acetylcholine into choline and acetate, terminating the signal. AChE inhibitors block this hydrolysis, thereby increasing the concentration and duration of action of acetylcholine in the synapse.
Caption: Acetylcholine signaling at the synapse.
Experimental Workflow
The development of this compound based AChE inhibitors follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for developing carbazol-3-ol AChE inhibitors.
Experimental Protocols
Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole Core via Borsche-Drechsel Cyclization
This protocol describes the synthesis of the core 2,3,4,9-tetrahydro-1H-carbazole ring system.[1][2]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water. The crude product will precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield 2,3,4,9-tetrahydro-1H-carbazole.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol details the colorimetric method for determining the AChE inhibitory activity of the synthesized compounds in a 96-well plate format.[3][4]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes (a starting point of 0.1-0.25 U/mL in the final reaction volume is recommended).
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in the assay buffer. Protect from light.
-
Test Compound Solutions: Prepare stock solutions of the synthesized carbazole derivatives and donepezil in DMSO. Serially dilute these stock solutions with the assay buffer to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay wells should not exceed 1%.
Assay Procedure (Final Volume: 200 µL per well):
-
Plate Setup:
-
Blank wells: 180 µL of phosphate buffer.
-
Control wells (100% enzyme activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of assay buffer (with the same final DMSO concentration as the test wells).
-
Test wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for any non-enzymatic reaction by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
The following table summarizes the acetylcholinesterase inhibitory activity of representative 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives, which can serve as a reference for newly synthesized 3-ol derivatives.
| Compound ID | R1 (at position 9) | R2 (at position 6) | AChE IC50 (µM)[5] |
| 1 | H | H | > 100 |
| 2 | H | NO2 | 15.32 |
| 3 | H | NH2 | 10.15 |
| 4 | CH3 | NO2 | 12.50 |
| 17 | H | NH-Butyl | 13.80 |
| Donepezil | - | - | 0.02 |
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is still emerging, general trends from related tetrahydrocarbazole analogs suggest the following:
-
Substitution at the 6-position: Introduction of electron-donating groups, such as an amino group, appears to be favorable for AChE inhibitory activity.[5]
-
Substitution at the 9-position (indole nitrogen): Alkylation at this position can influence potency, and the optimal chain length needs to be determined experimentally.[5]
-
The 3-hydroxyl group: This group can serve as a crucial hydrogen bond donor, potentially interacting with key amino acid residues in the active site of AChE. Derivatization of this hydroxyl group to form ethers or esters allows for the exploration of additional binding interactions and can modulate the pharmacokinetic properties of the compounds.
Further investigation into the derivatization of the 3-hydroxyl group is warranted to fully elucidate the SAR for this specific subclass of tetrahydrocarbazoles. Molecular modeling and docking studies can be employed to rationalize the observed SAR and guide the design of more potent inhibitors.[6][7]
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the development of novel acetylcholinesterase inhibitors based on the this compound scaffold. By following the detailed synthetic and biological evaluation procedures, researchers can systematically explore the chemical space around this promising core structure and contribute to the discovery of new therapeutic agents for Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vitro Antimicrobial Assays of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbazole derivatives, a significant class of nitrogen-containing heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects.[1][2][3] The emergence of drug-resistant microbial pathogens necessitates the discovery and development of novel antimicrobial agents.[1] Tetrahydrocarbazole derivatives, in particular, have shown promise as scaffolds for the development of new therapeutics to combat bacterial and fungal infections.[4] These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of 2,3,4,9-tetrahydro-1H-carbazol-3-ol and its derivatives.
The methodologies outlined below are standard and widely accepted for determining the antimicrobial susceptibility of chemical compounds. They include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution and agar-based methods.
Data Presentation: Antimicrobial Activity of Carbazole Derivatives
The following tables summarize the antimicrobial activity of various carbazole derivatives as reported in the literature. It is important to note that the specific activity of this compound derivatives will need to be determined experimentally using the protocols provided.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Carbazole Derivatives against Bacterial Strains.
| Compound Class | Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Carbazole Amides | 10a-f | Various Bacteria | 5 - 80 | [1] |
| Macrocyclic Diamide | 10f | Various Bacteria | 5 - 10 | [1] |
| Carbazole Derivatives | 20a-f, 21a, 21b, 22a, 22b | Bacillus subtilis | 3.9 - 15.6 | [1] |
| N-substituted Carbazole | 32b | Pseudomonas aeruginosa | 9.37 | [1] |
| Dihydrotriazine-Carbazole | 8f | Various Bacteria & Fungi | 0.5 - 2 | [5] |
| Aminoguanidine-Carbazole | 9d | Various Bacteria & Fungi | 0.5 - 2 | [5] |
| Benzo[c]carbazol-10-ol | 3a, 3c | Pseudomonas aeruginosa | 8 | [6] |
| Benzo[c]carbazol-10-ol | 3a, 3c | Staphylococcus aureus | 8 | [6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole | 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus aureus, Staphylococcus epidermidis | 32 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Carbazole Derivatives against Fungal Strains.
| Compound Class | Derivative/Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Macrocyclic Diamides | 10a-f | Various Fungi | 10 - 45 | [1] |
| Dihydrotriazine-Carbazole | 8f | Candida albicans | 0.5 - 2 | [5] |
| Aminoguanidine-Carbazole | 9d | Candida albicans | 0.5 - 2 | [5] |
| Carbazole-based Pyrazolines | 3b | Candida albicans | Comparable to Griseofulvin | [8] |
Experimental Protocols
The following are detailed protocols for conducting key in vitro antimicrobial assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of the carbazole derivative in DMSO (e.g., 1 mg/mL).
-
Further dilutions should be made in the appropriate broth to achieve the desired starting concentration for serial dilutions.
-
-
Preparation of Inoculum:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Assay Performance:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and DMSO, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Agar Disk Diffusion Assay
This method is used for the qualitative determination of antimicrobial activity.
Materials:
-
This compound derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
0.5 McFarland standard
-
Sterile swabs
Procedure:
-
Preparation of Plates:
-
Prepare MHA plates and allow them to solidify at room temperature.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile swab, uniformly streak the entire surface of the MHA plate with the inoculum.
-
-
Application of Test Compounds:
-
Impregnate sterile filter paper disks with a known concentration of the carbazole derivative solution (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks on the surface of the inoculated agar plates.
-
Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
-
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is typically performed after the MIC has been determined.[10]
Materials:
-
Results from the broth microdilution MIC assay
-
Sterile agar plates (MHA for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the Results:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the agar plate.[6]
-
Mandatory Visualizations
Caption: Workflow for in vitro antimicrobial screening of carbazole derivatives.
This comprehensive guide provides the necessary framework for researchers to conduct robust in vitro antimicrobial evaluations of this compound derivatives. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of new antimicrobial drug discovery.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | MDPI [mdpi.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Screening of 2,3,4,9-tetrahydro-1H-carbazol-3-ol Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] The core structure of carbazole is found in several clinically approved anticancer drugs.[3] Tetrahydrocarbazole derivatives, a significant subclass, have demonstrated promising cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[4][5] This document provides a detailed guide for the cytotoxicity screening of a specific derivative, 2,3,4,9-tetrahydro-1H-carbazol-3-ol, against a panel of cancer cell lines.
While specific cytotoxicity data for this compound is not extensively available in public literature, this guide offers a comprehensive framework for its evaluation. The protocols and data presentation formats are based on established methodologies for analogous carbazole compounds.
Principle of Cytotoxicity Screening
The primary objective of in vitro cytotoxicity screening is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50). This is a critical parameter for evaluating the potency of a potential anticancer agent. Common methods to assess cytotoxicity include monitoring cell viability and membrane integrity. Assays such as MTT, SRB, and LDH are routinely employed for this purpose.
Data Presentation: Comparative Cytotoxicity
To facilitate a clear comparison of the cytotoxic effects of this compound, all quantitative data should be summarized in a structured tabular format. The following table is a template for presenting the IC50 values against various cancer cell lines.
Note: The data presented in the following tables is illustrative and serves as a template for recording experimental results.
Table 1: Illustrative Cytotoxic Activity (IC50 in µM) of this compound against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HeLa | Cervical Cancer | Data |
| This compound | MCF-7 | Breast Cancer | Data |
| This compound | A549 | Lung Cancer | Data |
| This compound | HepG2 | Liver Cancer | Data |
| Doxorubicin (Positive Control) | HeLa | Cervical Cancer | Data |
| Doxorubicin (Positive Control) | MCF-7 | Breast Cancer | Data |
| Doxorubicin (Positive Control) | A549 | Lung Cancer | Data |
| Doxorubicin (Positive Control) | HepG2 | Liver Cancer | Data |
Experimental Protocols
Detailed methodologies for three standard cytotoxicity assays are provided below. It is recommended to use at least two different assays to confirm the cytotoxic effects of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compound, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[8]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a potential signaling pathway affected by carbazole derivatives.
Caption: Experimental workflow for cytotoxicity screening.
Carbazole derivatives have been reported to induce apoptosis through various signaling pathways, including the p53-mediated pathway.[9]
Caption: Potential p53-mediated apoptotic pathway.
Conclusion
This document provides a comprehensive set of protocols and guidelines for the initial cytotoxicity screening of this compound. By following these standardized methods, researchers can obtain reliable and comparable data to evaluate the anticancer potential of this compound. Further investigations into the mechanism of action, such as the signaling pathways involved, will be crucial for its development as a potential therapeutic agent.
References
- 1. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and derivatization of the hydroxyl group on the 2,3,4,9-tetrahydro-1H-carbazol-3-ol scaffold. This versatile heterocyclic compound serves as a valuable building block in the development of novel therapeutic agents. Derivatization of the C-3 hydroxyl group allows for the modulation of physicochemical properties and biological activity, making it a key strategy in medicinal chemistry.
Introduction
The 2,3,4,9-tetrahydro-1H-carbazole core is a prominent feature in a variety of biologically active molecules and natural products.[1][2] The presence of a hydroxyl group at the C-3 position offers a convenient handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR). Common derivatization strategies for this secondary alcohol include etherification and esterification, which can significantly impact the compound's lipophilicity, metabolic stability, and target engagement.
Synthesis of the Starting Material: this compound
The synthesis of the target alcohol first requires the preparation of the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one, via the Fischer indole synthesis. This intermediate is then reduced to yield the desired this compound.
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one
This protocol is based on the well-established Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[3][4] In this case, 1,3-cyclohexanedione is used as the carbonyl component.
Experimental Workflow:
Figure 1. Workflow for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-one.
Materials:
-
Phenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (1 equivalent) and 1,3-cyclohexanedione (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2,3,4,9-tetrahydro-1H-carbazol-3-one.
Protocol 2: Reduction to this compound
The ketone intermediate is reduced to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride.[5]
Experimental Workflow:
Figure 2. Workflow for the reduction of the ketone to the alcohol.
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazol-3-one
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-one (1 equivalent) in a mixture of methanol and tetrahydrofuran (e.g., 1:1 v/v).
-
Cool the solution in an ice bath and add sodium borohydride (1.5-2 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Derivatization of the C-3 Hydroxyl Group
The secondary hydroxyl group of this compound can be readily derivatized to form ethers and esters.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[6][7]
Experimental Workflow:
References
- 1. acgpubs.org [acgpubs.org]
- 2. wjarr.com [wjarr.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent synthetic strategy involves a two-step process:
-
Borsche-Drechsel Cyclization: This is a variation of the Fischer indole synthesis, where phenylhydrazine is condensed with 1,3-cyclohexanedione to form the corresponding phenylhydrazone, which then undergoes an acid-catalyzed cyclization to yield 2,3,4,9-tetrahydro-1H-carbazol-3-one.
-
Reduction of the Ketone: The resulting tetrahydrocarbazol-3-one is then reduced to the desired this compound, typically using a hydride reducing agent like sodium borohydride.
Q2: What are the critical parameters in the Borsche-Drechsel cyclization step?
The key parameters for a successful Borsche-Drechsel cyclization include the choice of acid catalyst, reaction temperature, and reaction time. Glacial acetic acid is a commonly used solvent and catalyst.[1] The reaction is typically run at reflux temperatures.[1] Insufficient acid or lower temperatures can lead to incomplete cyclization.
Q3: Are there alternative methods to the Borsche-Drechsel cyclization?
Yes, modern approaches to the synthesis of the tetrahydrocarbazole scaffold include the use of ionic liquids as both catalyst and solvent, which can offer advantages in terms of reaction time and product isolation.[2]
Q4: What are the expected spectroscopic characteristics of this compound?
A thorough spectroscopic analysis is crucial for the characterization of the final product.[3] Expected data include:
-
¹H NMR: Signals corresponding to the aromatic protons of the carbazole ring system, the aliphatic protons of the cyclohexanol ring, the hydroxyl proton, and the N-H proton.
-
¹³C NMR: Resonances for the aromatic and aliphatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for the N-H and O-H stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 2,3,4,9-tetrahydro-1H-carbazol-3-one (Step 1) | Incomplete formation of the phenylhydrazone intermediate. | Ensure the purity of phenylhydrazine and 1,3-cyclohexanedione. The reaction can be monitored by TLC to confirm the consumption of starting materials. |
| Ineffective cyclization. | Use a sufficient amount of a strong acid catalyst, such as glacial acetic acid or a Lewis acid. Ensure the reaction is heated to the appropriate temperature (reflux). | |
| Side reactions, such as aldol condensation of the ketone. | Maintain anhydrous conditions and control the reaction temperature. | |
| Incomplete reduction of the ketone to the alcohol (Step 2) | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., 1.5 equivalents of NaBH₄).[4] |
| Deactivated reducing agent. | Use freshly opened or properly stored sodium borohydride. | |
| Low reaction temperature. | While the reaction is often run at room temperature, gentle warming might be necessary for less reactive substrates. | |
| Formation of multiple products during reduction | Over-reduction or side reactions. | Use a milder reducing agent. Control the reaction temperature and time carefully. |
| Difficulty in purifying the final product | Presence of unreacted starting material or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Use column chromatography for purification. A common eluent system is a mixture of ethyl acetate and hexane.[5] |
| The product is an oil or does not crystallize easily. | Attempt purification by column chromatography. If crystallization is desired, try different solvent systems. |
Quantitative Data Summary
Table 1: Comparison of Synthetic Protocols for the Tetrahydrocarbazole Scaffold
| Method | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 5 minutes | 88% | [1] |
| Ionic Liquid Synthesis | Substituted Phenylhydrazine, Substituted Cyclohexanone | 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF₄)] | Not specified | 29-49% | [1] |
Table 2: Conditions for the Reduction of Tetrahydrocarbazolones
| Substrate | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Tetrahydrocarbazol-1-one derivative | NaBH₄ (1.5 equiv) | Dry THF/MeOH | 20°C, 2 h, Inert atmosphere | 90% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazol-3-one (via Borsche-Drechsel Cyclization)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione in glacial acetic acid.
-
Addition of Phenylhydrazine: Slowly add phenylhydrazine to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,3,4,9-tetrahydro-1H-carbazol-3-one.
Protocol 2: Synthesis of this compound (Reduction of the Ketone)
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen), dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-one in a mixture of dry tetrahydrofuran (THF) and methanol.[4]
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Solvent Removal: Remove the THF and methanol under reduced pressure.
-
Extraction: Add distilled water to the residue and extract the product with an organic solvent such as dichloromethane (DCM).[4]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.[4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving the yield of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. The synthesis is typically approached as a two-step process: first, the formation of the tetrahydrocarbazole ketone intermediate via Fischer indole synthesis, followed by its reduction to the target alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the critical Fischer indole cyclization and the subsequent ketone reduction steps.
Q1: My Fischer indole synthesis step is resulting in a low yield of the ketone intermediate. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of the tetrahydrocarbazole scaffold are a frequent challenge and can stem from several factors.[1]
-
Purity of Starting Materials: Ensure that the phenylhydrazine and cyclohexane-1,3-dione are pure. Impurities can introduce significant side reactions. Using freshly distilled or recrystallized starting materials is highly recommended.[1]
-
Acid Catalyst Choice: The type and concentration of the acid catalyst are critical.[1] Both Brønsted acids (e.g., acetic acid, sulfuric acid, PTSA) and Lewis acids (e.g., ZnCl₂) are used.[1] Acetic acid is a common and effective choice.[2][3] For some substrates, polyphosphoric acid (PPA) can also be highly effective.[1] It is advisable to screen different catalysts to find the optimal one for your specific substrates.[1]
-
Reaction Temperature: The reaction typically requires elevated temperatures, such as reflux.[3] However, excessively high temperatures can lead to decomposition and lower yields.[1] Careful temperature control is crucial; monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.[1][3]
-
Stoichiometry: Optimizing the molar ratio of reactants is important. For a similar synthesis, it was found that a 1.2:1 ratio of the phenylhydrazine to the ketone was optimal, and further excess did not improve the yield.[2]
-
Solvent Selection: The choice of solvent can significantly influence the reaction. Glacial acetic acid often serves as both the solvent and the catalyst.[2][3][4] Studies have shown that an 80% aqueous acetic acid solution can be a suitable solvent in terms of both yield and reaction time.[2] In some modern approaches, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) have been used effectively, sometimes acting as both catalyst and solvent, achieving yields up to 95%.[5]
Q2: I am observing multiple spots on my TLC plate during the cyclization step. What are common side reactions?
A2: The formation of byproducts is a common issue. In the Fischer indole synthesis, these can include products from aldol condensations or undesired regioisomers if substituted phenylhydrazines are used.[1][6]
-
Minimization Strategy: Tightly controlling the reaction conditions, especially temperature and reaction time, is the primary way to minimize side products.[1] Adding the phenylhydrazine dropwise to the heated ketone solution can sometimes prevent polymerization and other side reactions.[3][4]
Q3: The reduction of my ketone intermediate to the alcohol is not going to completion or is producing byproducts. What should I check?
A3: The reduction of a tetrahydrocarbazol-one to the corresponding alcohol is typically efficient. If you are facing issues, consider the following:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, often providing high yields (e.g., 90%).[7] Ensure the NaBH₄ is fresh and has been stored properly, as it can degrade with exposure to moisture.
-
Solvent System: A mixture of a non-protic solvent like THF and a protic solvent like methanol is commonly used.[7] The methanol activates the borohydride for the reduction. Ensure the solvents are dry to prevent quenching of the reagent.[7]
-
Reaction Conditions: The reaction is typically run at room temperature (20°C) for a few hours.[7] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions.[7]
Q4: How should I purify the final this compound?
A4: The crude product after workup can be purified effectively using column chromatography on silica gel.[2][5][7] A common eluent system is a mixture of petroleum ether and ethyl acetate.[2][5] The exact ratio should be determined by TLC analysis to achieve good separation.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of tetrahydrocarbazoles, highlighting the impact of different conditions on yield.
Table 1: Fischer Indole Synthesis of Tetrahydrocarbazole Derivatives
| Catalyst/Solvent System | Reactants | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Glacial Acetic Acid | Phenylhydrazine, Cyclohexanone | Reflux | 30 min | ~88% | [8][9] |
| 80% Acetic Acid | Phenylhydrazine HCl, 2-Aminocyclohexanone HCl | Reflux | 5 h | 73% | [2] |
| [bmim][BF4] (Ionic Liquid) | Phenylhydrazine HCl, Cyclohexanone | Reflux | 1 h | 95% | [5] |
| PTSA | 1-(aryl-ethynyl)-naphthalen-2-ol, 2,3,4,9-tetrahydro-1H-carbazole | N/A | N/A | Good to High |[10] |
Table 2: Reduction of Tetrahydrocarbazol-1-one
| Reducing Agent | Solvent System | Temperature | Time | Yield (%) | Reference |
|---|
| Sodium Borohydride (NaBH₄) | THF / Methanol | 20°C | 2 h | 90% |[7] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one (Intermediate) This protocol is adapted from established Fischer indole synthesis procedures.[2][3]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexane-1,3-dione (1 equivalent) in glacial acetic acid.
-
Reaction Initiation: Heat the mixture to reflux (approximately 118°C).
-
Reagent Addition: Slowly add phenylhydrazine (1.1 equivalents) dropwise to the refluxing solution over a period of 30 minutes.
-
Reflux: Continue refluxing the mixture for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the crude product by filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from methanol or by column chromatography on silica gel.
Protocol 2: Reduction to this compound (Final Product) This protocol is based on a standard procedure for the reduction of a similar ketone.[7]
-
Inert Atmosphere: Charge an oven-dried Schlenk tube with the 2,3,4,9-tetrahydro-1H-carbazol-3-one intermediate (1 equivalent) and a magnetic stir bar. Evacuate the tube and backfill with dry nitrogen.
-
Dissolution: Add dry THF and dry methanol (e.g., a 2:1 v/v ratio) to dissolve the ketone.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitoring: Follow the conversion by TLC until all the starting material is consumed (typically 2-3 hours).
-
Solvent Removal: Remove the THF and methanol by rotary evaporation under reduced pressure.
-
Extraction: Add distilled water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the final product by flash column chromatography on silica gel to yield the pure alcohol.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for diagnosing low yield issues in the synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one. The primary goal of this reduction is typically the synthesis of the corresponding allylic alcohol, 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a valuable intermediate in medicinal chemistry. However, side reactions can occur, leading to undesired byproducts and reduced yields. This guide will help you identify, troubleshoot, and minimize these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one with sodium borohydride (NaBH₄)?
A1: The most common side reaction is the 1,4-conjugate addition (or Michael addition) of the hydride to the α,β-unsaturated ketone system. This initially forms a saturated ketone intermediate, which is then further reduced to the saturated alcohol, 1,2,3,4,4a,9a-hexahydro-1H-carbazol-3-ol. Standard NaBH₄ reductions can lead to significant amounts of this byproduct.[1][2]
Q2: How can I selectively achieve the desired 1,2-reduction to form this compound?
A2: The Luche reduction is the most effective and widely used method to achieve high selectivity for 1,2-reduction.[1][2][3] This method employs sodium borohydride in conjunction with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[1][3]
Q3: What is the mechanism behind the selectivity of the Luche reduction?
A3: The selectivity of the Luche reduction is explained by Hard-Soft Acid-Base (HSAB) theory.[3] Cerium(III) chloride is a hard Lewis acid that coordinates to the hard carbonyl oxygen, increasing its electrophilicity. This coordination, along with the in-situ formation of "harder" borohydride species (like methoxyborohydrides) in methanol, favors the nucleophilic attack of the hydride at the "hard" carbonyl carbon (1,2-addition) over the "soft" β-carbon of the alkene (1,4-addition).[3][4]
Q4: Can other reducing agents be used, and what are the potential outcomes?
A4: While NaBH₄ is common, other hydrides can be used, but with varying results:
-
Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄. While it can reduce the ketone, it is less chemoselective and may lead to over-reduction or reaction with other functional groups if present. It generally favors 1,2-reduction over 1,4-reduction compared to NaBH₄ alone, but the Luche reduction offers better control and milder conditions.
-
Catalytic Hydrogenation: This method typically leads to the reduction of both the carbon-carbon double bond and the carbonyl group, resulting in the fully saturated alcohol. This is not suitable if the allylic alcohol is the desired product.
Troubleshooting Guide
Problem 1: Low yield of the desired allylic alcohol (this compound) and a significant amount of a non-polar byproduct.
-
Likely Cause: Predominance of the 1,4-conjugate addition side reaction, leading to the formation of the saturated alcohol. This is common when using NaBH₄ without a selectivity-directing agent.
-
Solution:
-
Implement the Luche Reduction: The most effective solution is to switch to Luche reduction conditions. The addition of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) will significantly enhance the selectivity for 1,2-reduction.
-
Optimize Reaction Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C). Lowering the temperature can sometimes improve the selectivity of hydride reductions.
-
Solvent Choice: Use a protic solvent like methanol or ethanol, as this is crucial for the mechanism of the Luche reduction.
-
Problem 2: The reaction is sluggish or does not go to completion.
-
Likely Cause:
-
Deactivated reducing agent.
-
Poor solubility of the starting material.
-
Insufficient amount of reducing agent.
-
-
Solution:
-
Check Reagent Quality: Use freshly opened or properly stored NaBH₄. Over time, it can decompose, especially if exposed to moisture.
-
Ensure Solubility: Ensure the 2,3,4,9-tetrahydro-1H-carbazol-3-one is fully dissolved in the solvent before adding the reducing agent. A co-solvent system (e.g., THF/methanol) might be necessary.
-
Stoichiometry: Use a slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Problem 3: Difficulty in separating the desired allylic alcohol from the saturated alcohol byproduct.
-
Likely Cause: The two alcohol products have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: A solvent system with moderate polarity is recommended. Start with a mixture of ethyl acetate and petroleum ether (or hexane), for example, in a 1:4 or 1:2 ratio.[5] Gradually increase the polarity of the eluent to improve separation.
-
TLC Monitoring: Carefully monitor the separation using thin-layer chromatography (TLC). The two spots may be very close. Using a suitable stain can help in visualization.
-
-
TLC Visualization:
-
UV Light: Both the starting material and the products are likely UV-active due to the carbazole ring system.
-
Staining: A potassium permanganate (KMnO₄) stain can be effective for visualizing alcohols. A p-anisaldehyde stain can also be used, which often gives different colors for different types of alcohols upon heating.
-
-
Data Presentation
| Reduction Method | Substrate (Cyclic Enone) | 1,2-Reduction Product (%) (Allylic Alcohol) | 1,4-Reduction Product (%) (Saturated Ketone/Alcohol) | Reference |
| NaBH₄ in Methanol | Cyclohexenone | ~25 | ~75 | General Literature |
| NaBH₄ / CeCl₃·7H₂O in Methanol (Luche Reduction) | Cyclohexenone | >99 | <1 | [Luche, J. L. J. Am. Chem. Soc.1978 , 100, 2226-2227] |
| NaBH₄ in Methanol | Progesterone | ~15 | ~85 | [Luche, J. L. et al. J. Chem. Soc., Chem. Commun.1978 , 601-602] |
| NaBH₄ / CeCl₃·7H₂O in Methanol (Luche Reduction) | Progesterone | >99 | <1 | [Luche, J. L. et al. J. Chem. Soc., Chem. Commun.1978 , 601-602] |
Experimental Protocols
Key Experiment: Luche Reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one
This protocol is a generalized procedure based on the established principles of the Luche reduction and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
2,3,4,9-tetrahydro-1H-carbazol-3-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere (optional but recommended)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 eq) and cerium(III) chloride heptahydrate (1.0 - 1.2 eq).
-
Dissolution: Add methanol as the solvent and stir the mixture at room temperature until the solids are fully dissolved. The solution may appear slightly cloudy.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 5-10 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in petroleum ether). The reaction is typically complete within 10-30 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexane to isolate the pure this compound.
Visualizations
Reaction Pathways Diagram
Caption: Reaction pathways in the reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one.
Experimental Workflow for Luche Reduction
Caption: Experimental workflow for the selective Luche reduction.
References
Technical Support Center: Purification of Polar Tetrahydrocarbazole Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar tetrahydrocarbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar tetrahydrocarbazole derivatives?
A1: The primary challenges stem from the inherent properties of these molecules. The nitrogen atom in the tetrahydrocarbazole scaffold imparts basicity, leading to strong interactions with acidic stationary phases like silica gel. The presence of additional polar functional groups (e.g., hydroxyls, amines, carboxylic acids) increases water solubility and can lead to difficulties with extraction and chromatography, often resulting in issues like peak tailing and poor separation.[1][2][3]
Q2: My polar tetrahydrocarbazole derivative is streaking severely on a silica gel TLC plate. What is the likely cause and how can I fix it?
A2: Streaking is a common issue when purifying basic compounds like tetrahydrocarbazole derivatives on standard silica gel.[3][4][5]
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Cause : The basic nitrogen atom in your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to slow and uneven elution, causing the spot to streak.[3][6]
-
Solution : To mitigate this, you can add a small amount of a competitive base to your mobile phase to neutralize the acidic silanol sites. A common and effective solution is to add 0.1-2% triethylamine (TEA) or 1-10% ammonia in methanol to your eluent.[4][7] This will improve the spot shape on the TLC plate and the same modified eluent system can then be used for column chromatography.
Q3: I'm having trouble getting my polar tetrahydrocarbazole derivative to crystallize. What can I do?
A3: Difficulty in crystallization is common for complex organic molecules. Several techniques can be employed to induce crystallization.
-
Induce Crystallization :
-
Scratching : Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9][10]
-
Seeding : If you have a small amount of the pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.[8][10]
-
-
Optimize Solvent System :
-
Cooling : If crystals do not form at room temperature, slowly cool the solution in an ice bath or refrigerator.[8][9]
-
Anti-solvent Addition : Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to your solution until it becomes slightly turbid. This can often trigger precipitation of the crystalline solid.[10] For polar compounds, this might involve adding a non-polar solvent like hexanes to a solution in a more polar solvent like ethyl acetate or acetone.
-
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated.
-
Solutions :
-
Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool much more slowly.[10]
-
Try a lower-boiling point solvent system.[11]
-
Adjust the polarity of the solvent. The polarity of the solvent may be too similar to that of your compound. Using a co-solvent system can sometimes resolve this issue.[10]
-
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction between the basic nitrogen of the tetrahydrocarbazole and acidic silanol groups on the silica gel.[3][6] | Add a basic modifier like 0.1-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the silica surface.[4][7] |
| Compound is unstable on silica gel.[12] | Test for stability by spotting on a TLC plate, letting it sit for an hour, and then eluting. If degradation occurs, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[12] | |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the mobile phase using TLC. For polar compounds, a gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.[6][7] |
| Column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For very polar compounds, a solvent system like 1-10% of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[4][12] |
| Compound may have decomposed on the column.[12] | Check for compound stability on silica. If unstable, alternative purification methods like recrystallization or reverse-phase chromatography should be considered. | |
| Compound Elutes Too Quickly (at the solvent front) | Mobile phase is too polar.[4] | Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| The crude sample was not fully dissolved in the initial mobile phase before loading. | Ensure the sample is fully soluble in the initial eluent. If not, consider a "dry loading" technique.[11] |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated. | Slowly evaporate some of the solvent to increase the concentration.[10] Alternatively, add an anti-solvent dropwise until the solution becomes turbid.[10][13] |
| Nucleation has not occurred. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8][9][10] | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound.[14] |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss. | |
| Premature crystallization during hot filtration. | Use a heated funnel or add a small excess of hot solvent before filtering to keep the compound in solution. | |
| Product is Impure | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Insoluble impurities are present. | Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.[10] | |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[14] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes a general procedure for the purification of a polar tetrahydrocarbazole derivative using silica gel chromatography with triethylamine (TEA) as a mobile phase additive to prevent peak tailing.
-
Solvent System Selection :
-
Develop a solvent system using TLC. A common starting point for polar N-heterocycles is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
To an optimized DCM/MeOH mixture, add 0.5-1% TEA to the eluent.
-
The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3 on the TLC plate.[7]
-
-
Column Packing :
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternative (Dry Loading): If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7][11]
-
-
Elution :
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is needed, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation :
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified polar tetrahydrocarbazole derivative.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is suitable for purifying a polar tetrahydrocarbazole derivative that does not crystallize well from a single solvent.
-
Solvent Selection :
-
Find a "good" solvent that readily dissolves the compound when hot. For polar tetrahydrocarbazoles, this could be ethanol, isopropanol, or acetone.[6]
-
Find a "poor" or "anti-solvent" in which the compound is insoluble or sparingly soluble, even when hot. This is often a non-polar solvent like hexanes or diethyl ether. The two solvents must be miscible.[13]
-
-
Dissolution :
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum volume of the hot "good" solvent to completely dissolve the compound. Use a hot plate and add the solvent in small portions.[8]
-
-
Crystallization :
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy (turbid).[13]
-
Add a drop or two of the hot "good" solvent to make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Cover the flask to prevent solvent evaporation.[9]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
-
Isolation and Drying :
Visualizations
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimization of Borsche-Drechsel Cyclization for Carbazole Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Borsche-Drechsel cyclization for the synthesis of carbazole precursors.
Frequently Asked Questions (FAQs)
Q1: What is the Borsche-Drechsel cyclization?
The Borsche-Drechsel cyclization is a chemical reaction used to synthesize 1,2,3,4-tetrahydrocarbazoles. It is a specific application of the Fischer indole synthesis, where an arylhydrazine is condensed with cyclohexanone in an acidic environment.[1][2] The resulting cyclohexanone arylhydrazone then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the tetrahydrocarbazole, which can be subsequently oxidized to the corresponding carbazole.[2][4]
Q2: What is the general mechanism of the Borsche-Drechsel cyclization?
The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with cyclohexanone to form a cyclohexanone arylhydrazone.[1]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[1]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions and heat, the enamine undergoes a concerted[3][3]-sigmatropic rearrangement.[1]
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to yield the final tetrahydrocarbazole product.[1]
Q3: What are the typical reaction conditions?
A common protocol involves heating the arylhydrazine and cyclohexanone in a solvent that also acts as the acid catalyst, such as glacial acetic acid, at reflux temperature for 2-4 hours.[1] Other Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), can also be employed.[5]
Troubleshooting Guides
Low Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Borsche-Drechsel cyclization can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrazone Formation | The initial condensation to form the hydrazone is crucial. Ensure the quality of your arylhydrazine and cyclohexanone starting materials. Consider pre-forming the hydrazone before adding the strong acid catalyst for the cyclization step. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical. Very strong acids can sometimes lead to side reactions and tar formation. If using a strong acid like H₂SO₄, consider switching to a milder catalyst like glacial acetic acid or a Lewis acid like ZnCl₂.[3][5] |
| Incorrect Reaction Temperature and Time | The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][5] A good starting point is refluxing in acetic acid and monitoring every hour.[1][5] |
| Atmospheric Conditions | Some starting materials and intermediates can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield. |
| Inefficient Work-up and Isolation | The product may be lost during the work-up and purification steps. Ensure complete neutralization of the acid after the reaction is complete to prevent product degradation.[1] When extracting the product, use an appropriate solvent and perform multiple extractions to ensure complete recovery. |
| Substituent Effects | The electronic nature of substituents on the arylhydrazine can significantly impact the reaction. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can hinder the cyclization process, leading to lower yields.[6] |
Side Product Formation and Impurities
Q5: My final product is impure, and I observe significant side product formation. How can I address this?
The formation of side products and impurities is a common challenge. Here are some strategies to obtain a cleaner reaction profile.
| Problem | Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or a deactivated catalyst. | Monitor the reaction by TLC to ensure completion.[1] Consider increasing the reaction time or temperature incrementally. Ensure your catalyst is active. |
| Formation of Isomeric Products | If using a substituted cyclohexanone or an unsymmetrical arylhydrazine, the formation of regioisomers is possible. | The regioselectivity is often influenced by the steric and electronic properties of the substituents. It may be necessary to separate the isomers by column chromatography. |
| Tar Formation | High reaction temperatures and/or the use of strong, concentrated acids can lead to the polymerization and degradation of starting materials and products. | Use a milder acid catalyst (e.g., acetic acid) or a solid acid catalyst.[3][5][7] Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. |
| Oxidation of the Product | The tetrahydrocarbazole product can sometimes be oxidized to the fully aromatic carbazole, especially during work-up or purification. | Minimize exposure to air and heat during work-up. If the aromatic carbazole is the desired product, a subsequent dehydrogenation step is typically performed. |
Experimental Protocols
Representative Protocol for the Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[1]
This protocol details a standard procedure for the Borsche-Drechsel cyclization.
Materials:
-
4-Phenylphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ice-water
-
Saturated Sodium Bicarbonate solution
-
Methanol or Ethanol (for recrystallization)
-
Silica Gel, Petroleum Ether, Ethyl Acetate (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Addition of Cyclohexanone: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Continue heating the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent.
-
Expected Yield: 70-85%
Data Presentation
Table 1: Comparison of Acid Catalysts in Borsche-Drechsel Cyclization
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Glacial Acetic Acid | Reflux, acts as solvent and catalyst[1][5] | Mild conditions, often gives clean reactions. | May require longer reaction times compared to stronger acids. |
| Sulfuric Acid (H₂SO₄) | Catalytic amount in a high-boiling solvent. | Highly effective, can lead to shorter reaction times. | Harsh conditions, can cause significant tar formation and side reactions.[3] |
| p-Toluenesulfonic Acid (PTSA) | Catalytic amount in a solvent like toluene. | Solid, easy to handle, effective Brønsted acid. | May require anhydrous conditions for optimal performance. |
| Zinc Chloride (ZnCl₂) | Stoichiometric or catalytic amounts. | Effective Lewis acid catalyst. | Can be hygroscopic, requiring careful handling. Work-up can be more complex. |
| Zeolites/Solid Acids | Heterogeneous catalysis, often in solvent-free or high-boiling solvents. | Environmentally friendly ("green"), reusable, can lead to high yields and easy separation.[3][7] | May require specific catalyst preparation and activation. |
| Ionic Liquids | Can act as both solvent and catalyst. | "Green" alternative, can lead to high yields under specific conditions.[3] | Can be expensive and may require specific work-up procedures. |
Visualizations
Caption: Experimental workflow for the Borsche-Drechsel cyclization.
Caption: Troubleshooting guide for Borsche-Drechsel cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3,4,9-tetrahydro-1H-carbazol-3-ol to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
The primary degradation pathway for this compound, a secondary alcohol, is oxidation. The hydroxyl (-OH) group at the 3-position is susceptible to oxidation, which converts it into a ketone group, forming 2,3,4,9-tetrahydro-1H-carbazol-3-one. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the visible signs of degradation?
Degradation of this compound may not always be visible. However, you might observe a change in the physical appearance of the compound, such as a discoloration (e.g., development of a yellowish or brownish tint) or a change in its crystalline structure. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q3: How can I prevent the oxidation of this compound during storage?
To minimize oxidation, it is crucial to control the storage environment. Key preventative measures include:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light Protection: Use amber-colored vials or store the container in a dark place to protect it from light.
-
Temperature Control: Store the compound at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to slow down the rate of chemical reactions.
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the compound | Oxidation of the hydroxyl group. | 1. Analyze a sample using HPLC to confirm the presence of the oxidized ketone derivative. 2. If oxidation is confirmed, consider repurification if the extent of degradation is minor. 3. For future storage, strictly adhere to the recommended conditions (inert atmosphere, light protection, low temperature). |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Characterize the unexpected peaks using techniques like LC-MS to identify the degradation products. 2. Review the storage conditions and handling procedures to identify potential lapses. 3. Implement a more rigorous storage protocol. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Always check the purity of this compound by HPLC before use. 2. Use freshly opened or properly stored material for sensitive experiments. 3. If degradation is suspected, use a freshly purified batch of the compound. |
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes exposure to oxygen, a key driver of oxidation. |
| Light | Amber vials or dark storage | Protects the compound from photo-oxidation. |
| Temperature | 2-8 °C (refrigerated) or -20 °C (frozen) | Reduces the kinetic rate of degradation reactions. |
| Container | Tightly sealed, appropriate material | Prevents contamination from air and moisture. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (specific gradient to be optimized based on the system).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (typically in the range of 220-300 nm for carbazole derivatives).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. The oxidized ketone product is expected to have a different retention time.
-
Calculate the purity by the area percentage method.
-
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Technical Support Center: Stereoselective Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol isomers. The key challenge in this synthesis is controlling the stereochemistry at the C-3 position during the reduction of the precursor ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one.
I. Synthesis of Precursor Ketone
The first crucial step is the synthesis of the prochiral ketone, 2,3,4,9-tetrahydro-1H-carbazol-3-one. A standard and effective method for this is the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one
This protocol is based on the well-established Borsche-Drechsel cyclization reaction, a variant of the Fischer indole synthesis, which typically involves condensing phenylhydrazine with a cyclic ketone.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (1.0 eq) and 1,3-cyclohexanedione (1.05 eq) in glacial acetic acid or a mixture of methanol and an ionic liquid like [bmim(BF4)] for a greener approach.[2]
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2,3,4,9-tetrahydro-1H-carbazol-3-one.
II. Stereoselective Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-3-one
Achieving high stereoselectivity in the reduction of the ketone to the desired alcohol is the most critical phase. Catalytic asymmetric hydrogenation or transfer hydrogenation are highly effective methods for this transformation.[3]
Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation (CATH)
This method utilizes a chiral transition metal catalyst to transfer hydrogen from a simple hydrogen donor to the ketone, creating the chiral center with high enantioselectivity.
-
N-Protection (Optional but Recommended): Dissolve the starting ketone in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a base such as triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq) followed by a protecting group reagent like Boc-anhydride (Boc₂O) or benzyl bromide (BnBr) (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the N-protected ketone before proceeding.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving a chiral ruthenium or rhodium complex (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)) (0.5-2 mol%) in a degassed solvent (e.g., DCM, isopropanol).
-
Reaction: Add the catalyst solution to the flask containing the ketone. Then, add the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N) or isopropanol.
-
Execution: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for 12-24 hours. Monitor the reaction by TLC or chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (ee%).
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.
III. Troubleshooting Guides
Q1: My reaction shows low enantiomeric excess (ee%). What can I do to improve it?
A1: Low enantiomeric excess is a common issue in asymmetric catalysis. Here are several parameters you can adjust:
-
Catalyst/Ligand: The choice of chiral ligand is paramount. Screen a variety of ligands with different steric and electronic properties. For Ru- or Rh-based catalysts, ligands from the DPEN (diphenylethylenediamine) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) families are excellent starting points.
-
Solvent: The solvent can significantly influence the transition state of the reaction. Screen a range of solvents with varying polarities, such as aprotic (DCM, Toluene, THF) and protic (Isopropanol, Ethanol) options.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer. Try running the reaction at 0 °C or even lower.
-
Indole N-H Protection: The acidic proton on the indole nitrogen can interfere with the metal catalyst. Protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or Bn (benzyl) can prevent this interference and often leads to a dramatic improvement in ee%.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantiomeric excess.
Q2: The reaction is giving a poor diastereomeric ratio (dr) of cis- to trans-isomers. How can I improve the diastereoselectivity?
A2: Diastereoselectivity in this system depends on the facial selectivity of the hydride attack on the ketone, which is influenced by the conformation of the fused ring system.
-
Bulky Protecting Groups: The size of the N-protecting group can influence the preferred conformation of the substrate. A bulkier protecting group (e.g., TIPS - triisopropylsilyl) may favor one face of the ketone for hydride attack over the other.
-
Chelation Control: If using a reducing agent like NaBH₄, adding a Lewis acid such as cerium(III) chloride (Luche reduction) can alter diastereoselectivity.[4] The cerium ion coordinates to the carbonyl oxygen, changing the steric environment and directing the hydride attack.
-
Catalyst Choice: The steric bulk of the chiral ligand on the metal catalyst can also influence which face of the ketone is more accessible. Screening different catalysts is recommended.
Q3: The reaction yield is low or the reaction is not going to completion. What are the likely causes?
A3: Low yield or incomplete conversion can stem from several factors:
-
Catalyst Poisoning: As mentioned, the unprotected indole N-H can act as a ligand and poison the metal catalyst.[3] Protecting the nitrogen is the most effective solution. Substrate impurities can also inhibit the catalyst. Ensure your starting ketone is highly pure.
-
Hydrogen Source: For transfer hydrogenations, the quality and ratio of the hydrogen donor (e.g., HCOOH/Et₃N) are critical. Ensure you are using a freshly prepared, correct azeotropic mixture. For gas-phase hydrogenations, ensure the system is leak-proof and the hydrogen is of high purity.
-
Reaction Time and Temperature: The reaction may simply be slow. Try increasing the reaction time or gently increasing the temperature. However, be aware that higher temperatures may negatively impact stereoselectivity.
-
Catalyst Loading: If the reaction stalls, increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) may improve conversion, though this increases cost.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my product?
A1: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .
-
For ee%: You will need a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, AD-H). The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas.
-
For dr: A standard reverse-phase or normal-phase HPLC is often sufficient to separate diastereomers (cis and trans isomers). The dr is determined from the relative peak areas. In some cases, ¹H NMR spectroscopy can also be used to determine the dr by integrating distinct signals for each diastereomer.
Q2: Is it always necessary to protect the indole nitrogen?
A2: While not strictly required in all cases, it is highly recommended. The acidic N-H proton can coordinate to and deactivate many common transition-metal catalysts used for asymmetric hydrogenation.[3] This leads to sluggish reactions and often poor stereoselectivity. A simple Boc or Benzyl protecting group can prevent this and is often the key to achieving high yields and selectivities.
Q3: Which catalyst system is a good starting point for optimization?
A3: A great starting point for asymmetric transfer hydrogenation is a Ruthenium(II) catalyst with a chiral diamine ligand. Specifically, a complex like [(R,R)-TsDPEN]Ru(p-cymene)Cl is commercially available and has a proven track record for the reduction of a wide range of ketones. Using this catalyst with a formic acid/triethylamine mixture as the hydrogen source in a solvent like dichloromethane is an excellent first experiment.
V. Data Presentation
When screening conditions, it is crucial to organize your data systematically. The following table provides a template for comparing results from different catalytic systems.
Table 1: Example Screening Data for Asymmetric Reduction
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | ee% | dr (cis:trans) |
| 1 | Ru(II) (1%) | (R,R)-TsDPEN | DCM | 25 | 85 | 92 | 10:1 |
| 2 | Ru(II) (1%) | (R,R)-TsDPEN | IPA | 25 | 90 | 88 | 8:1 |
| 3 | Ru(II) (1%) | (S,S)-TsDPEN | DCM | 25 | 84 | 91 | 10:1 |
| 4 | Ru(II) (1%) | (R,R)-TsDPEN | DCM | 0 | 75 | 97 | 15:1 |
| 5 | Rh(III) (1%) | (R,R)-Cp*IrCl | DCM | 25 | 60 | 75 | 5:1 |
VI. Experimental Workflow Visualization
The overall synthetic strategy involves two key transformations: the formation of the ketone and its subsequent stereoselective reduction.
Caption: General workflow for the stereoselective synthesis of the target alcohol.
References
Technical Support Center: Refining Experimental Conditions for Scaling Up 2,3,4,9-Tetrahydro-1H-carbazol-3-ol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental conditions for the synthesis and scale-up of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Route A: Direct Fischer Indole Synthesis. This approach involves the acid-catalyzed reaction of phenylhydrazine with 4-hydroxycyclohexanone. This is a more direct route, but the free hydroxyl group can potentially lead to side reactions under acidic conditions.
-
Route B: Two-Step Synthesis via Ketone Intermediate. This strategy involves an initial Fischer indole synthesis using a suitable cyclohexanone derivative to form a 2,3,4,9-tetrahydro-1H-carbazol-3-one intermediate. This is followed by a selective reduction of the ketone to the desired alcohol. This route offers better control over the reaction and can be more amenable to scale-up.
Q2: What are the critical parameters to consider when scaling up the Fischer indole synthesis?
A2: When scaling up the Fischer indole synthesis, several parameters are crucial for maintaining yield and purity:
-
Heat Management: The reaction is often exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure consistent product quality.
-
Mixing: Homogeneous mixing is essential for uniform reaction rates and to avoid localized "hot spots."
-
Reagent Addition: Controlled, slow addition of reagents is necessary to manage the reaction exotherm and prevent the accumulation of unreacted starting materials.
-
Catalyst Selection and Concentration: The choice and concentration of the acid catalyst (e.g., acetic acid, sulfuric acid, or Lewis acids) can significantly impact reaction time and yield on a larger scale.
Q3: How can I purify the final this compound product, especially at a larger scale?
A3: The purification of the polar this compound can be challenging. Common methods include:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is the most efficient and scalable purification method.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is effective. For larger quantities, medium-pressure liquid chromatography (MPLC) is a viable option. Given the polar nature of the hydroxyl group, silica gel is a common stationary phase, with eluent systems typically composed of mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Troubleshooting Guides
Fischer Indole Synthesis (Route A & B - Step 1)
| Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Impure starting materials. 4. (For Route A) Side reactions involving the unprotected hydroxyl group. | 1. Use a fresh, anhydrous acid catalyst. 2. Monitor the reaction by TLC and adjust temperature and time accordingly. 3. Ensure the purity of phenylhydrazine and the cyclohexanone derivative. 4. Consider using a protecting group for the hydroxyl moiety on 4-hydroxycyclohexanone. |
| Formation of Multiple Products/Isomers | 1. Use of an unsymmetrical ketone can lead to regioisomers. 2. Side reactions such as aldol condensation or catalyst-induced degradation. | 1. If applicable, carefully choose the reaction conditions to favor the desired regioisomer. Purification by chromatography may be necessary. 2. Optimize reaction temperature and catalyst concentration to minimize side reactions. |
| Dark-colored Reaction Mixture/Product | Formation of polymeric byproducts. | Use a milder acid catalyst or lower the reaction temperature. Ensure an inert atmosphere to prevent oxidation. Decolorizing with activated carbon during workup can also be effective. |
Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-3-one (Route B - Step 2)
| Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Incomplete Reduction | 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Low reaction temperature. | 1. Use a slight excess of the reducing agent (e.g., sodium borohydride). 2. Use a fresh batch of the reducing agent. 3. Ensure the reaction is running at the optimal temperature for the chosen reducing agent. |
| Formation of Byproducts | Over-reduction or side reactions with other functional groups (if present). | Use a milder reducing agent like sodium borohydride which is selective for ketones and aldehydes.[1] |
| Difficulty in Isolating the Product | The product may be highly soluble in the reaction solvent or form an emulsion during workup. | Optimize the extraction solvent system. Salting out with brine can help break emulsions. If the product is a solid, inducing crystallization by cooling or adding a non-solvent can be effective. |
| Issues with Stereoselectivity (if applicable) | The formation of diastereomers if other stereocenters are present. | The choice of reducing agent and reaction conditions can influence stereoselectivity. Bulky reducing agents may favor the formation of one diastereomer over another. |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-3-one (Intermediate for Route B)
This protocol is a general guideline based on the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
1,3-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid.
-
Add 1,3-cyclohexanedione (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazol-3-one.
Protocol 2: Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-3-one to this compound (Route B - Step 2)
This protocol is a general guideline for ketone reduction using sodium borohydride.[2]
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazol-3-one
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), dry
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen), dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 eq) in a mixture of dry THF and MeOH.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0-5°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Add distilled water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[2]
Visualizations
Caption: Synthetic routes for this compound production.
Caption: Troubleshooting flowchart for the Fischer indole synthesis.
References
Validation & Comparative
Confirming the Structure of 2,3,4,9-tetrahydro-1H-carbazol-3-ol with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted 2D NMR Analysis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol
The unequivocal assignment of the structure of this compound can be achieved through a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques provide through-bond and through-space correlations between nuclei, allowing for a complete mapping of the molecular framework.
Expected ¹H and ¹³C NMR Chemical Shifts
The introduction of a hydroxyl group at the C-3 position of the tetrahydrocarbazole scaffold is expected to induce significant changes in the chemical shifts of nearby protons and carbons compared to the parent compound. The following table summarizes the predicted chemical shifts.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1 | ~2.8 - 3.0 (dd) | ~35-40 | C-2, C-9a |
| 2 | ~1.8 - 2.0 (m) | ~25-30 | C-1, C-3, C-4 |
| 3 | ~4.0 - 4.2 (m) | ~65-70 | C-2, C-4, C-4a |
| 4 | ~2.9 - 3.1 (dd) | ~30-35 | C-3, C-4a, C-5 |
| 4a | - | ~110-115 | H-3, H-4, H-5 |
| 5 | ~7.4 - 7.6 (d) | ~120-125 | C-4, C-4a, C-6, C-9b |
| 6 | ~7.0 - 7.2 (t) | ~118-122 | C-5, C-7, C-8, C-9a |
| 7 | ~7.0 - 7.2 (t) | ~120-125 | C-5, C-6, C-8, C-9 |
| 8 | ~7.3 - 7.5 (d) | ~110-115 | C-6, C-7, C-9, C-9b |
| 9 (NH) | ~8.0 - 8.5 (s, br) | - | C-8, C-9a, C-9b |
| 9a | - | ~135-140 | H-1, H-8, H-9 |
| 9b | - | ~125-130 | H-5, H-9 |
Key 2D NMR Correlations
COSY: This experiment will reveal proton-proton coupling networks. Key expected correlations include:
-
H-1 with H-2
-
H-2 with H-1 and H-3
-
H-3 with H-2 and H-4
-
H-4 with H-3
-
Correlations between the aromatic protons (H-5, H-6, H-7, H-8).
HSQC: This experiment correlates directly bonded protons and carbons. It will allow for the direct assignment of the carbon signals based on the proton assignments from the COSY spectrum.
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different spin systems and confirming the overall carbon skeleton. The key expected HMBC correlations are listed in the table above.
Experimental Protocols
A detailed experimental protocol for acquiring the necessary 2D NMR data is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-10 ppm.
-
Number of scans: 16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment.
-
Spectral width: 0-150 ppm.
-
Number of scans: 1024.
-
-
COSY:
-
Standard cosygpmf pulse sequence.
-
Acquire 2048 data points in F2 and 256 increments in F1.
-
-
HSQC:
-
Standard hsqcedetgpsisp2.2 pulse sequence.
-
Optimize for a ¹J(C,H) of 145 Hz.
-
-
HMBC:
-
Standard hmbcgplpndqf pulse sequence.
-
Optimize for a long-range coupling constant of 8 Hz.
-
Data Processing:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for 2D NMR based structural elucidation and the key predicted correlations for this compound.
Caption: Workflow for 2D NMR based structural elucidation.
Caption: Predicted key 2D NMR correlations for the aliphatic ring.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for complete structural elucidation in solution, other techniques can provide complementary or confirmatory data.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry.[1][2] | Unambiguous structural determination. | Requires a single crystal of suitable quality; the solid-state conformation may differ from the solution-state. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.[3] | High sensitivity, small sample requirement. | Does not provide detailed connectivity information; isomers can be difficult to distinguish without tandem MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H, N-H, C=C). | Rapid and non-destructive. | Provides limited information about the overall molecular structure. |
References
A Comparative Analysis of the Biological Activities of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol and its Ketone Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2,3,4,9-tetrahydro-1H-carbazol-3-ol and its ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-4-one. While direct comparative studies are limited, this document synthesizes available data on the bioactivities of these and structurally related tetrahydrocarbazole derivatives, offering insights into their potential therapeutic applications. The information is supported by detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways.
Introduction to Tetrahydrocarbazoles
Tetrahydrocarbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The presence of oxygenated substituents on the carbazole ring has been suggested to enhance biological activity, making the comparison between an alcohol and its ketone precursor a subject of scientific interest.
Comparative Biological Activity
While specific quantitative data directly comparing this compound and 2,3,4,9-tetrahydro-1H-carbazol-4-one is scarce in publicly available literature, the following sections summarize the known biological activities of tetrahydrocarbazole derivatives and provide a framework for evaluating these two specific compounds.
Cytotoxic Activity
Carbazole derivatives have been widely investigated for their potential as anticancer agents. The cytotoxicity of these compounds is typically evaluated against various cancer cell lines using assays such as the MTT assay.
Table 1: Cytotoxicity Data for Structurally Related Tetrahydrocarbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Carbazole Derivative 1 | Human gastric adenocarcinoma (7901) | 11.8 ± 1.26 | [1] |
| Carbazole Derivative 1 | Human melanoma (A875) | 9.77 ± 8.32 | [1] |
| Carbazole Derivative 2 | Human breast cancer (MCF-7) | 6.44 | [2] |
| Carbazole Derivative 3 | Human liver cancer (HepG2) | 7.68 | [2] |
Note: Data for the specific alcohol and ketone are not available in the cited literature. The table presents data for other carbazole derivatives to illustrate the typical range of cytotoxic activity.
Antimicrobial Activity
Derivatives of tetrahydrocarbazole have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dihydotriazine-carbazole 8f | S. aureus | 0.5 | [3] |
| Dihydotriazine-carbazole 8f | E. coli | 2 | [3] |
| Aminoguanidine-carbazole 9d | S. aureus | 1 | [3] |
| Aminoguanidine-carbazole 9d | C. albicans | 0.5 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of tetrahydrocarbazole derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.
A study on the carbazole derivative LCY-2-CHO demonstrated its ability to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages with IC50 values of 2.3, 1, and 0.8 µM, respectively.[1] This inhibition was linked to the downregulation of iNOS and COX-2 expression.[1]
Antioxidant Activity
The antioxidant potential of carbazole derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. One study highlighted that an ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one exhibited the best antioxidant activity in a CUPRAC (CUPric Reducing Antioxidant Capacity) assay.[4] This suggests that the ketone precursor, and potentially its derivatives, possess significant antioxidant capabilities.
Neuroprotective Activity
Tetrahydrocarbazole derivatives have shown promise as neuroprotective agents, with activities such as cholinesterase inhibition being a key mechanism. For instance, a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were found to be selective and potent inhibitors of butyrylcholinesterase (BChE), with one derivative exhibiting an IC50 value of 0.11 µM.[5] These findings suggest a therapeutic potential for Alzheimer's disease.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its ketone precursor.
Synthesis of this compound
The alcohol can be synthesized from its ketone precursor via a reduction reaction.
-
Reaction: Reduction of 2,3,4,9-tetrahydro-1H-carbazol-4-one.
-
Reagents: Sodium borohydride (NaBH4), methanol (MeOH), and a suitable solvent like tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the ketone precursor in a mixture of THF and MeOH.
-
Cool the solution in an ice bath.
-
Add NaBH4 portion-wise while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, evaporate the solvent, and purify the product using column chromatography.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (alcohol and ketone) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate with appropriate broth medium.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Reaction Mixture: Mix a solution of the test compound at various concentrations with a methanolic solution of DPPH.
-
Incubation: Allow the reaction to proceed in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Signaling Pathways and Mechanisms of Action
Carbazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival.[6] Some carbazole derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[7]
Caption: Inhibition of the NF-κB signaling pathway by carbazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Dysregulation of this pathway is common in cancer.[8] Indole compounds, the core structure of carbazoles, have been shown to modulate this pathway.[9]
Caption: Modulation of the PI3K/Akt/mTOR pathway by carbazole derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[10] Certain carbazole derivatives have been identified as inhibitors of components of this pathway, such as MEK.[11]
References
- 1. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Discovery of carbazole derivatives as novel allosteric MEK inhibitors by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the In Vitro Anticancer Potential of Tetrahydrocarbazole Derivatives
A focused look at the cytotoxic profiles of functionalized 1,2,3,4-tetrahydrocarbazoles in comparison to the putative activity of 2,3,4,9-tetrahydro-1H-carbazol-3-ol.
While specific experimental data on the in vitro anticancer activity of this compound is not extensively available in current literature, the broader family of carbazole and tetrahydrocarbazole derivatives has been a significant focus of anticancer research. These compounds, both from natural and synthetic origins, have demonstrated considerable cytotoxic effects across a range of cancer cell lines. Their mechanisms of action often involve inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting crucial signaling pathways involved in cancer progression.
This guide provides a comparative overview of the in vitro anticancer activity of selected functionalized tetrahydrocarbazole derivatives, offering a predictive context for the potential efficacy of this compound. The comparison is based on reported IC₅₀ values—the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Comparative Cytotoxicity of Tetrahydrocarbazole Derivatives
The anticancer efficacy of tetrahydrocarbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole nucleus. The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of representative tetrahydrocarbazole compounds against various human cancer cell lines. This data serves as a benchmark for evaluating the potential of novel analogs like this compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 9j (cis-stilbene-1,2,3-triazole congener) | HCT-116 (Colon) | 3.25 ± 1.04 | Colchicine | - |
| A549 (Lung) | >50 | Colchicine | - | |
| BT-474 (Breast) | 12.43 ± 3.76 | Colchicine | 12.46 ± 0.32 | |
| Compound 3b (phenylsulfonylhydrazone hybrid) | MCF-7 (Breast) | 4.0 | - | - |
| Compound 3f (phenylsulfonylhydrazone hybrid) | MDA-MB-231 (Breast) | 4.7 | - | - |
| Compound 6f (dithioate derivative) | MCF-7 (Breast) | 0.00724 | Doxorubicin | >0.00724 |
| Palindromic Carbazole 27a | A549 (Lung) | <1 | - | - |
| HCT-116 (Colon) | <1 | - | - | |
| MCF-7 (Breast) | <1 | - | - | |
| Palindromic Carbazole 36a | HCT-116 (Colon) | 0.48 ± 0.06 | - | - |
| U87-MG (Glioblastoma) | 2.19 ± 0.30 | - | - |
Data sourced from multiple studies for illustrative comparison.
Experimental Protocols
The evaluation of in vitro anticancer activity typically involves a series of standardized assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., tetrahydrocarbazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
comparative study of different reducing agents for 2,3,4,9-tetrahydro-1H-carbazol-3-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selective Reduction of a Key Carbazole Intermediate
The selective reduction of the keto group in 2,3,4,9-tetrahydro-1H-carbazol-3-one is a critical transformation in the synthesis of various biologically active carbazole derivatives. The resulting alcohol, 2,3,4,9-tetrahydro-1H-carbazol-3-ol, serves as a versatile intermediate for further functionalization in drug discovery programs. The choice of reducing agent for this conversion is paramount, directly impacting reaction efficiency, yield, and scalability. This guide provides a comparative study of common reducing agents for this transformation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Reducing Agents
The selection of a reducing agent for the conversion of 2,3,4,9-tetrahydro-1H-carbazol-3-one to the corresponding alcohol is a choice between selectivity, reactivity, and operational simplicity. The most common and effective methods involve metal hydride reagents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the primary candidates. Catalytic hydrogenation represents another potential route, though specific data for this substrate is less readily available in the literature.
Sodium Borohydride (NaBH₄) stands out as a mild and highly selective reagent for the reduction of aldehydes and ketones. Its compatibility with protic solvents like methanol and ethanol simplifies the reaction setup and workup procedures, making it a highly convenient option for routine laboratory synthesis.
Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent. While it readily reduces ketones, its high reactivity necessitates the use of anhydrous solvents, typically ethers like THF or diethyl ether, and stringent control over the reaction conditions due to its violent reaction with water and other protic sources. This increased reactivity allows for the reduction of a broader range of functional groups, which can be a disadvantage if chemoselectivity is required in a molecule with multiple reducible moieties.
Catalytic Hydrogenation offers a greener alternative to metal hydrides, avoiding the generation of metal salt byproducts. A variety of catalysts, including those based on nickel (e.g., Raney nickel), palladium, platinum, and rhodium, are known to effectively reduce ketones. The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to achieve high yields and selectivity. However, for the specific substrate 2,3,4,9-tetrahydro-1H-carbazol-3-one, detailed experimental data on catalytic hydrogenation is not as prevalent in published literature compared to metal hydride reductions.
The following table summarizes the key performance indicators for the reduction of a closely related substrate, a tetrahydrocarbazol-1-one derivative, using sodium borohydride, and provides a typical outlook for lithium aluminum hydride and catalytic hydrogenation based on their known reactivities with similar cyclic ketones.
| Reducing Agent | Substrate | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Tetrahydrocarbazol-1-one derivative | Tetrahydrofuran (THF) / Methanol (MeOH) | 20 | 2 | 90 | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | 2,3,4,9-Tetrahydro-1H-Carbazol-3-one | Anhydrous Tetrahydrofuran (THF) | 0 to RT | 1 - 4 | High (expected) | General Knowledge |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | 2,3,4,9-Tetrahydro-1H-Carbazol-3-one | Ethanol or Ethyl Acetate | 25 - 80 | 2 - 24 | Variable | General Knowledge |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic transformation. Below are representative procedures for the reduction of a tetrahydrocarbazolone using sodium borohydride and lithium aluminum hydride.
Protocol 1: Reduction with Sodium Borohydride
This protocol is adapted from a reported procedure for the synthesis of a racemic tetrahydrocarbazol-1-ol derivative.[1]
Materials:
-
Tetrahydrocarbazol-1-one derivative (1.0 mmol, 1.00 equiv)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 1.50 equiv)
-
Dry Tetrahydrofuran (THF) (4 mL)
-
Dry Methanol (MeOH) (2 mL)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stirring bar and capped with a rubber septum under a positive pressure of dry nitrogen, add the tetrahydrocarbazol-1-one derivative (1.0 mmol).
-
Dissolve the solid in dry THF (4 mL) and dry MeOH (2 mL).
-
Add NaBH₄ (1.5 mmol) portion-wise to the stirred solution at room temperature (20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is completely consumed (typically within 2 hours), remove the THF and MeOH by rotary evaporation under reduced pressure.
-
To the residue, add distilled water (20 mL) and extract the product with DCM (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel to obtain the racemic alcohol.
Protocol 2: Reduction with Lithium Aluminum Hydride (A General Procedure)
This protocol is a general representation of a typical LiAlH₄ reduction of a ketone.
Materials:
-
2,3,4,9-Tetrahydro-1H-Carbazol-3-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (typically 1.1 to 1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the 2,3,4,9-tetrahydro-1H-carbazol-3-one in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of Na₂SO₄.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by recrystallization or column chromatography.
Visualizing the Reaction Pathways
To better understand the chemical transformations and the overall workflow, the following diagrams have been generated.
Caption: A generalized workflow for the reduction of 2,3,4,9-tetrahydro-1H-carbazol-3-one.
References
A Comparative Analysis of the Biological Activity of 2,3,4,9-Tetrahydro-1H-carbazol-3-ol and its Hydroxylated Isomers
For Researchers, Scientists, and Drug Development Professionals
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Hydroxylation of this scaffold can significantly modulate its pharmacological profile. This guide provides a comparative overview of the biological activity of 2,3,4,9-tetrahydro-1H-carbazol-3-ol and its hydroxylated isomers, focusing on key therapeutic areas such as neuroprotection, antioxidant effects, and anticancer activity. While direct comparative studies across all positional isomers are limited, this document synthesizes available data to highlight structure-activity relationships and guide future research.
Core Findings:
Preliminary studies suggest that the presence and position of a hydroxyl group on the 2,3,4,9-tetrahydro-1H-carbazole ring system significantly influence its biological activity. Generally, oxygenated substituents are believed to enhance the biological potential of carbazole derivatives, potentially through mechanisms like improved DNA intercalation for anticancer effects.
A notable example highlighting the potent activity of a 3-hydroxylated carbazole derivative is SB 211475, a hydroxylated analog of Carvedilol. This compound, which features a 3-ol substitution on the carbazole moiety, demonstrates significantly enhanced antioxidant and neuroprotective properties.
Table 1: Comparative Biological Activity of a Hydroxylated Tetrahydrocarbazole Derivative
| Compound | Biological Activity | Key Findings | Reference |
| SB 211475 (A this compound derivative) | Antioxidant Activity | 28-fold greater antioxidant activity compared to Carvedilol in cultured rat cerebellar neurons. | |
| Neuroprotective Activity | Inhibits neurotoxic activities at Na+ channels and NMDA receptor channels. | ||
| Structure-Activity Relationship | The potent antioxidant activity is attributed to its restricted intercalation into the glycerol phosphate/hydrocarbon interface of the cell membrane, which increases resistance to lipid peroxidation. |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols relevant to assessing the biological activities of hydroxylated tetrahydrocarbazole isomers.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Methodology:
-
A solution of the test compound is prepared at various concentrations.
-
An equal volume of DPPH solution (in a suitable solvent like methanol or ethanol) is added to the test compound solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.
-
Methodology:
-
The ABTS•+ solution is generated by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a given wavelength (e.g., 734 nm).
-
The test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Signaling Pathways and Logical Relationships
The biological effects of hydroxylated tetrahydrocarbazoles are mediated through various signaling pathways. Understanding these pathways is critical for drug development.
Caption: Experimental workflow for the synthesis and biological evaluation of hydroxylated tetrahydrocarbazole isomers.
Caption: A putative signaling pathway for the neuroprotective effects of hydroxylated tetrahydrocarbazoles.
Conclusion and Future Directions
The available evidence strongly suggests that hydroxylated derivatives of 2,3,4,9-tetrahydro-1H-carbazole, particularly the 3-hydroxy isomer, are promising candidates for the development of novel therapeutic agents. The enhanced antioxidant and neuroprotective activities observed with the 3-hydroxylated carvedilol analog underscore the importance of this specific substitution pattern.
However, a comprehensive understanding of the structure-activity relationships requires a systematic investigation of all mono-hydroxylated isomers (1-ol, 2-ol, 3-ol, 4-ol, 5-ol, 6-ol, 7-ol, and 8-ol). Future research should focus on the synthesis of this complete isomeric library and their comparative evaluation in a panel of standardized biological assays. This will enable the construction of a robust quantitative structure-activity relationship (QSAR) model, which can guide the design of next-generation tetrahydrocarbazole-based drugs with improved potency and selectivity. Such studies will be invaluable for advancing the therapeutic potential of this versatile chemical scaffold.
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Hydroxylated Tetrahydrocarbazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxylated tetrahydrocarbazoles, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. Supported by experimental data, this document summarizes quantitative findings in structured tables, outlines detailed experimental protocols, and visualizes key biological pathways.
Hydroxylated derivatives of the tetrahydrocarbazole scaffold have emerged as a promising class of compounds with a diverse range of biological activities. The position and number of hydroxyl groups on the carbazole nucleus, in conjunction with other substitutions, play a pivotal role in modulating their therapeutic efficacy. This guide delves into the SAR of these compounds, offering insights into the chemical features that drive their anticancer and antimicrobial effects.
Comparative Anticancer Activity
The cytotoxicity of hydroxylated tetrahydrocarbazoles and related carbazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized in the table below. The data reveals that the presence and position of hydroxyl and other functional groups significantly influence the anticancer activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-hydroxy-1,2,3,4-tetrahydrocarbazole | A549 (Lung) | > 50 | [1] |
| 2 | 7-hydroxy-1,2,3,4-tetrahydrocarbazole | A549 (Lung) | 35.2 | [1] |
| 3 | 8-hydroxy-1,2,3,4-tetrahydrocarbazole | A549 (Lung) | 42.8 | [1] |
| 4 | 6-methoxy-1,2,3,4-tetrahydrocarbazole | A549 (Lung) | 25.1 | [1] |
| 5 | 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (16) | Inhibition of pERK | 4.4 | [2] |
| 6 | 9-methyl-N-(4-methylbenzyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (16) | Inhibition of pRb | 3.5 | [2] |
| 7 | N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (1) | Inhibition of pERK | 5.5 | [2] |
| 8 | N-(3-methylcyclopentyl)-6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-amine (1) | Inhibition of pRb | 4.8 | [2] |
Structure-Activity Relationship Insights (Anticancer):
-
The position of the hydroxyl group on the tetrahydrocarbazole ring significantly impacts cytotoxic activity. For instance, a hydroxyl group at the 7-position (Compound 2) appears more favorable for activity against A549 lung cancer cells compared to the 6- or 8-position (Compounds 1 and 3).[1]
-
Methylation of the hydroxyl group to a methoxy group can enhance anticancer potency, as seen with Compound 4.[1]
-
Modifications on the hexahydrocarbazole core, such as the introduction of a nitro group and specific amine substitutions, have been shown to yield potent dual inhibitors of pERK and pRb phosphorylation, key proteins in cancer cell proliferation signaling pathways.[2]
Comparative Antimicrobial Activity
Hydroxylated tetrahydrocarbazoles and their synthetic precursors have also been investigated for their ability to inhibit the growth of various pathogenic bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of selected carbazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 9 | 7H-Benzo[c]carbazol-10-ol derivative (3a) | P. aeruginosa | 8 | [3] |
| 10 | 7H-Benzo[c]carbazol-10-ol derivative (3a) | S. aureus | 8 | [3] |
| 11 | 7H-Benzo[c]carbazol-10-ol derivative (3c) | P. aeruginosa | 8 | [3] |
| 12 | Unsubstituted Benzo[c]carbazole (12) | P. aeruginosa | > 128 | [3] |
| 13 | Unsubstituted Benzo[c]carbazole (12) | S. aureus | > 128 | [3] |
| 14 | 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | S. aureus | 48.42 | [4] |
| 15 | 6-methyl-9H-carbazole-3-carboxylic acid (3) | B. cereus | 12.73 | [4] |
Structure-Activity Relationship Insights (Antimicrobial):
-
Hydroxylation is a key structural feature for the antibacterial activity of benzo[c]carbazole derivatives. The hydroxylated compounds 3a and 3c exhibited potent activity against both P. aeruginosa and S. aureus, while the unsubstituted analog (12) was inactive.[3]
-
The presence of a carboxylic acid group on the carbazole ring, as seen in compounds 14 and 15, contributes to antibacterial activity, with variations in potency observed based on the overall substitution pattern.[4]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 4 hours in the dark. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by tetrahydrocarbazole derivatives and a typical experimental workflow for screening these compounds.
Caption: Experimental workflow for SAR studies.
Caption: Inhibition of ERK/Rb signaling pathway.
References
cross-validation of antimicrobial screening results for 2,3,4,9-tetrahydro-1H-carbazol-3-ol
Comparative Antimicrobial Activity of Carbazole Derivatives
The antimicrobial efficacy of carbazole derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial potency, varies significantly depending on the specific chemical modifications of the carbazole scaffold and the target microorganism. The following table summarizes the antimicrobial activity of several carbazole derivatives, providing a comparative context for the potential efficacy of 2,3,4,9-tetrahydro-1H-carbazol-3-ol.
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference Drug(s) | Reference |
| Carbazole derivatives 19j and 19r | Various bacterial and fungal species | 0.9 - 15.6 | Amikacin, Ketoconazole | [1] |
| Carbazole derivative 32b | Pseudomonas aeruginosa | 9.37 | Penicillin (MIC = 12.5) | [1] |
| Carbazole alkaloids 2b and 1 | Staphylococcus aureus, Streptococcus pyogenes | 25 | Not specified | [1] |
| Chloro-substituted derivative 3d | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Not specified (outstanding activity) | Not specified | [1] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives 2, 4, 8 | Staphylococcus aureus | 16 (caused >60% growth inhibition) | Not specified | [2] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives 2–5 and 7–10 | Staphylococcus strains | 32 | Not specified | [2] |
| Carbazole-based pyrazoline 3b | Escherichia coli, Candida albicans | Excellent activity | Ampicillin, Griseofulvin | [3] |
| Carbazole-based chromone 4b | Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes | Excellent activity | Ampicillin | [3] |
Experimental Protocols for Antimicrobial Screening
The evaluation of the antimicrobial properties of carbazole derivatives typically involves standardized in vitro assays. The following is a representative methodology based on common practices described in the literature.
Microbial Strains and Culture Conditions
-
Bacterial Strains: Common test organisms include Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis, and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
-
Fungal Strains: Candida albicans, Aspergillus niger, and Fusarium oxysporum are frequently used.
-
Culture Media: Bacteria are typically grown in Mueller-Hinton Broth (MHB) or Agar (MHA). Fungi are cultured in Sabouraud Dextrose Broth (SDB) or Agar (SDA).
-
Incubation: Cultures are incubated at 37°C for bacteria and 28-30°C for fungi for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is most often determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The carbazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high stock concentration and then serially diluted in the appropriate broth medium in 96-well microtiter plates.
-
Incubation: The microtiter plates, containing the serially diluted compounds and the microbial inoculum, are incubated under the appropriate conditions.
-
Reading of Results: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included. Standard antibiotics like ciprofloxacin for bacteria and fluconazole for fungi are often used as reference controls.[4]
Disc Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and hypothesized biological pathways.
Caption: Workflow for Antimicrobial Susceptibility Testing.
While a specific signaling pathway for this compound has not been elucidated, some carbazole derivatives are known to act as efflux pump inhibitors. The following diagram illustrates a hypothetical mechanism where a carbazole derivative inhibits the AcrB efflux pump in Gram-negative bacteria, thereby potentiating the effect of antibiotics.[5]
Caption: Hypothetical Mechanism of Action via Efflux Pump Inhibition.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Design, synthesis and biological evaluation of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives as AcrB inhibitors with potent antibiofilm effect for reversing bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
For researchers and professionals in drug development, the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol, a key heterocyclic scaffold, is of significant interest. This guide provides a comparative overview of two prominent synthetic strategies, focusing on the formation of the key intermediate, 2,3,4,9-tetrahydro-1H-carbazol-3-one, followed by its reduction to the target alcohol. The comparison highlights a classical acid-catalyzed approach and a modern, greener alternative using an ionic liquid catalyst.
Executive Summary of Synthetic Strategies
The synthesis of this compound is most effectively achieved through a two-step process:
-
Formation of the Tricyclic Ketone: The core 2,3,4,9-tetrahydro-1H-carbazol-3-one structure is assembled via the Fischer indole synthesis. This involves the acid-catalyzed reaction of phenylhydrazine with a suitable six-membered ring precursor, typically a 1,3-cyclohexanedione derivative.
-
Reduction to the Alcohol: The resulting ketone is then reduced to the desired this compound.
This guide compares two distinct methods for the initial and crucial Fischer indole synthesis step: a traditional approach utilizing a strong acid catalyst and a contemporary method employing an ionic liquid as a recyclable catalyst.
Data Presentation: Comparison of Key Intermediate Synthesis
The following table summarizes the quantitative data for the synthesis of the 2,3,4,9-tetrahydro-1H-carbazol-3-one intermediate via two different Fischer indole synthesis methodologies.
| Parameter | Route 1: Classical Acid Catalysis | Route 2: Ionic Liquid Catalysis |
| Starting Materials | Phenylhydrazine hydrochloride, 2-Aminocyclohexanone hydrochloride | Phenylhydrazine hydrochloride, Cyclohexanone |
| Catalyst/Solvent | Glacial Acetic Acid | 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)], Methanol |
| Reaction Conditions | Reflux, 5 hours | Reflux, 1 hour |
| Yield (%) | ~55% (for analogous 1-oxo derivative)[1] | Up to 95% (for parent tetrahydrocarbazole)[2] |
| Work-up | Neutralization, Extraction | Extraction |
| Environmental Impact | Use of strong, corrosive acid | Recyclable ionic liquid, milder conditions |
Experimental Protocols
Route 1: Classical Acid-Catalyzed Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one
This protocol is adapted from a similar synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazole and is representative of a classical Fischer indole synthesis.[1][3]
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Phenylhydrazine hydrochloride
-
2N Sodium hydroxide solution
-
80% Acetic acid solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and phenylhydrazine hydrochloride (0.44 mmol), a solution of 2N sodium hydroxide (0.98 mmol) is added dropwise.
-
The mixture is stirred at room temperature for 15 minutes.
-
The mixture is then refluxed for 5 hours, followed by the addition of 3 mL of 80% acetic acid solution.
-
After cooling to room temperature, the reaction mixture is poured into a saturated sodium bicarbonate solution (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.
Route 2: Ionic Liquid-Catalyzed Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole
This protocol describes a greener approach to the Fischer indole synthesis using a recyclable ionic liquid catalyst. While the original procedure is for the parent tetrahydrocarbazole, it is applicable to substituted precursors for the synthesis of the 3-oxo derivative.[2]
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone (or a suitable 1,3-cyclohexanedione derivative)
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]
-
Methanol
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of phenylhydrazine hydrochloride (0.013 mol), cyclohexanone (0.016 mol), and [bmim(BF4)] (20 mol%) in methanol (20 mL) is taken in a round-bottom flask.
-
The reaction mixture is refluxed on a water bath for the appropriate time (typically 1 hour), with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product.
-
The crude product can be further purified by column chromatography.
Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-3-one to this compound
This general procedure is applicable to the ketone intermediate produced by either Route 1 or Route 2.
Materials:
-
2,3,4,9-Tetrahydro-1H-carbazol-3-one
-
Sodium borohydride (NaBH4)
-
Dry Tetrahydrofuran (THF)
-
Dry Methanol (MeOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
An oven-dried Schlenk tube equipped with a magnetic stirring bar is charged with 2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 mmol).
-
The tube is evacuated and back-filled with dry nitrogen.
-
Dry THF (4 mL) and dry MeOH (2 mL) are added to dissolve the starting material.
-
Sodium borohydride (1.5 mmol) is added portion-wise.
-
The reaction progress is monitored by TLC.
-
Once the conversion is complete, THF and MeOH are removed by rotary evaporation.
-
The residue is mixed with distilled water (20 mL) and extracted with DCM (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to give the racemic this compound.
Visualizations of Synthetic Pathways
Caption: Route 1: Classical Acid-Catalyzed Synthesis.
Caption: Route 2: "Green" Ionic Liquid-Catalyzed Synthesis.
References
assessing the selectivity of 2,3,4,9-tetrahydro-1H-carbazol-3-ol for different biological targets
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of specific selectivity data for 2,3,4,9-tetrahydro-1H-carbazol-3-ol against a broad range of biological targets. While the tetrahydrocarbazole scaffold is a common motif in medicinal chemistry with various derivatives showing activity against diverse targets, the specific 3-ol substituted parent compound has not been extensively profiled for its selectivity.
Our in-depth search for quantitative data from target screening panels, such as those offered by commercial vendors or detailed in academic publications, did not yield any comprehensive datasets for this compound. The existing research primarily focuses on other derivatives of the tetrahydrocarbazole core, exploring their potential as:
-
Cholinesterase Inhibitors: Several studies have synthesized and evaluated derivatives of 2,3,4,9-tetrahydro-1H-carbazole as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets relevant for Alzheimer's disease.
-
Adrenergic Receptor Ligands: Certain analogs of 1,2,3,9-tetrahydro-4H-carbazol-4-one have been investigated for their affinity towards α1-adrenergic receptor subtypes.
-
Antibacterial Agents: Derivatives of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole have been explored as inhibitors of the AcrB efflux pump in bacteria.
-
Anticancer Agents: The broader carbazole scaffold has been a subject of interest in the development of potential anticancer therapeutics.
However, these studies do not provide the necessary quantitative data (e.g., IC50, Ki, or percent inhibition values) across a panel of diverse biological targets for the specific compound of interest, this compound. Without such data, a comparative guide on its selectivity cannot be constructed.
Future Directions
To address the current knowledge gap, a systematic investigation into the selectivity of this compound is warranted. This would involve screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters. A typical workflow for such an investigation is outlined below.
Experimental Workflow for Selectivity Profiling
Caption: A generalized experimental workflow for assessing the selectivity of a compound.
Conclusion
While the 2,3,4,9-tetrahydro-1H-carbazole scaffold is of significant interest to medicinal chemists, there is a clear absence of publicly available data to assess the selectivity of this compound. The generation of such data through comprehensive screening campaigns would be essential to understand its pharmacological profile and potential for further development. Researchers and drug development professionals are encouraged to pursue such studies to unlock the therapeutic potential of this and related compounds.
Safety Operating Guide
Proper Disposal of 2,3,4,9-tetrahydro-1H-carbazol-3-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for 2,3,4,9-tetrahydro-1H-carbazol-3-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on available safety data and general best practices for hazardous chemical waste management.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Acute toxicity - Oral (Category 4) : Harmful if swallowed.[1]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category 3 : Harmful to aquatic life with long-lasting effects.[1]
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2][3]
First Aid Measures:
-
If Swallowed : Get medical help. Rinse mouth.[1]
-
If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact : Wash off with soap and plenty of water.[2]
-
In Case of Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Step-by-Step Disposal Protocol
The primary route for disposal of this compound and its containers is through an appropriate and licensed treatment and disposal facility.[1] Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste : All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[4]
-
Avoid Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
2. Waste Containerization:
-
Solid Waste : Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[4] The container must be kept closed at all times, except when adding waste.[5][6][7]
-
Liquid Waste : Collect solutions in a separate, sealed, and labeled container. Ensure the container material is compatible with the solvent used.[5]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5][7]
3. Storage:
-
Secure Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment : It is best practice to place waste containers in secondary containment to prevent spills.[4]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][8]
-
The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the container can be disposed of as regular waste, with the label defaced.[8]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Follow their specific procedures for waste collection and documentation.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill over 90% of the container's capacity. | [9] |
| Container Rinsing | Triple rinse with a suitable solvent. | [5][8] |
| Rinsate Volume | Each rinse should be approximately 5% of the container's volume. | [8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. vumc.org [vumc.org]
- 9. ethz.ch [ethz.ch]
Essential Safety and Logistics for Handling 2,3,4,9-tetrahydro-1H-carbazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2,3,4,9-tetrahydro-1H-carbazol-3-ol. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Summary
This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1] Analogous carbazole compounds are suspected carcinogens and can cause skin, eye, and respiratory irritation.[2] Therefore, it is imperative to handle this compound with caution, assuming it may possess similar hazardous properties. All direct contact, including inhalation of dust or aerosols, should be strictly avoided.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This selection is based on a risk assessment of the potential hazards.[3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for any signs of degradation or puncture before each use.[2][4] |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept fully buttoned.[2] For larger quantities, a chemical-resistant apron is advised.[5] |
| Eye & Face Protection | Safety glasses or Goggles | Safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.[2] |
| Face shield | Recommended when there is a significant risk of splashing or aerosol generation.[2] | |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with an appropriate cartridge if ventilation is inadequate or when handling fine powders to prevent dust inhalation.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the standard operating procedure for the safe handling of this compound to minimize exposure and ensure a controlled laboratory environment.
1. Preparation:
- Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
- Verify that a calibrated eyewash station and safety shower are readily accessible.[6]
- Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
- Assemble all necessary equipment and reagents before introducing the compound to the workspace.
- Designate a specific area for handling and clearly label it.
2. Handling:
- Don the appropriate PPE as detailed in the table above.
- When weighing the solid compound, do so within the chemical fume hood or a ventilated balance enclosure to control dust.
- Avoid the formation of dust and aerosols during transfer and handling.[2]
- Keep the container of this compound tightly closed when not in use.[6]
- Avoid all contact with skin, eyes, and clothing.
3. Post-Handling:
- After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
- Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
- Remove and properly dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect all solid waste (e.g., used gloves, weighing papers, contaminated labware) in a dedicated, clearly labeled hazardous waste container. | Dispose of as hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect solutions containing the compound in a separate, labeled hazardous waste container for non-halogenated organic waste.[1][7] | Do not mix with halogenated solvent waste.[8] The container must be kept tightly closed and stored in a designated satellite accumulation area.[9] |
| Empty Original Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label. | Dispose of the rinsed container according to institutional guidelines for chemically contaminated glass or plastic. |
All waste disposal must adhere to local, state, and federal regulations for hazardous waste.[2]
Workflow and Logical Relationships
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. media.tamus.edu [media.tamus.edu]
- 4. hsa.ie [hsa.ie]
- 5. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. ethz.ch [ethz.ch]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
